H-Ala-OEt.HCl
Description
The exact mass of the compound (S)-Ethyl 2-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLZWMDXJFOOI-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-59-9 | |
| Record name | L-Alanine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of L-Alanine Ethyl Ester Hydrochloride (H-Ala-OEt.HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a key amino acid derivative utilized in peptide synthesis and as an intermediate in the development of pharmaceuticals.[1][] This document consolidates critical data on its physical characteristics and outlines the experimental protocols for their determination, serving as a vital resource for professionals in research and drug development.
Core Physical and Chemical Properties
L-Alanine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of L-alanine. It is recognized for its utility as a building block in various chemical syntheses, particularly in peptide chemistry.[1][3] Its salt form enhances stability and solubility in certain solvents, making it a versatile reagent in laboratory and industrial settings.
Quantitative Data Summary
The physical properties of this compound have been characterized by various analytical methods. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂·HCl | [1] |
| Molecular Weight | 153.61 g/mol | [4][5] |
| Appearance | White to off-white solid/crystals | [1][][3] |
| Melting Point | 60 - 83 °C (decomposes) | [1][3][4][6][7][8][9] |
| Note: Reported ranges vary, including 60-64°C, 77-83°C, and 78-80°C. | [1][3][4][7][9] | |
| Solubility | Soluble in water (100 g/L) | [1][9] |
| Slightly soluble in water | [3] | |
| Soluble in DMSO (175 mg/mL with sonication) | [10] | |
| Optical Rotation | [α]²⁰/D = +2° to +4° (c=2.5 in H₂O) | [1][3][7] |
| [α]²²/D = +2.5° (c=2.5 in H₂O) | [9] | |
| pKa | Data not available in search results. |
Experimental Protocols
The determination of the physical properties of this compound requires precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited.
Melting Point Determination
The melting point of a compound is a critical indicator of its purity. For this compound, which often decomposes upon melting, a precise and rapid measurement is essential.
Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[11][12] The tube is tapped to compact the sample at the sealed end.[11]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Preliminary Measurement: A rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[11]
-
Accurate Measurement: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the preliminary melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[11]
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For compounds that decompose, the temperature at which discoloration or charring begins is also noted.[4][8][9]
Solubility Assessment
Solubility is a fundamental property influencing a compound's applications in formulations and biological systems.[13][14]
Methodology: Shake-Flask Method
-
System Preparation: A surplus amount of this compound is added to a known volume of the desired solvent (e.g., deionized water, DMSO) in a sealed container.[15]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
-
Reporting: The solubility is expressed in units such as g/L or mg/mL at the specified temperature.[9]
Optical Rotation Measurement
As a chiral molecule, the specific rotation of this compound is a key parameter for confirming its enantiomeric purity.
Methodology: Polarimetry
-
Solution Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (e.g., water) to achieve a known concentration (c), typically expressed in g/mL.[1]
-
Instrument Calibration: The polarimeter is calibrated using a blank sample containing only the solvent.
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically in decimeters (dm). The optical rotation (α) of the solution is measured at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)
-
Reporting: The specific rotation is reported with the temperature, wavelength, concentration, and solvent used (e.g., [α]²⁰/D).[1]
Spectroscopic Analysis (¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[16][17]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectrometer frequency (e.g., 500 MHz), number of scans, and relaxation delay.[16][18]
-
Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected. The chemical shifts (δ), integration values, and coupling patterns of the peaks are analyzed to confirm the presence of the ethyl ester and alanine moieties and to verify the compound's structure.[17][19]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a substance like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 3. L-Alanine Ethyl Ester Hydrochloride 1115-59-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. L-Alanine ethyl ester hydrochloride [myskinrecipes.com]
- 5. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl L-alaninate hydrochloride | CAS#:1115-59-9 | Chemsrc [chemsrc.com]
- 7. L-Alanine Ethyl Ester Hydrochloride 1115-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. H-ALA-OET HCL;L-Ala-OEt.HCL;ALANINE-OET HCL;H-L-Ala-OEt*HCl;Ethyl L-alaninate hy;L-Alanine ethyl este;ALANINE ETHYL ESTER HCL;H-ALA-OET HYDROCHLORIDE;L-ALANINE ETHYL ESTER HCL;L-ALANINE ETHYL ESTER HCI,1115-59-9-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]
- 9. Ethyl L-alaninate hydrochloride | 1115-59-9 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. spectrabase.com [spectrabase.com]
- 17. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to H-Ala-OEt.HCl for Researchers and Drug Development Professionals
Introduction
L-Alanine ethyl ester hydrochloride, commonly abbreviated as H-Ala-OEt.HCl, is an important amino acid derivative utilized extensively in synthetic organic chemistry and pharmaceutical sciences. As a versatile building block, it serves as a crucial intermediate in the synthesis of peptides and other bioactive molecules. Its ethyl ester group provides temporary protection for the carboxylic acid functionality of alanine, while the hydrochloride salt form enhances its stability and handling properties. This guide provides a comprehensive overview of this compound, including its chemical properties, key experimental protocols, and relevant synthetic workflows.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use. Data for its common stereoisomers are also included for comparative purposes.
| Property | L-Alanine Ethyl Ester HCl (this compound) | D-Alanine Ethyl Ester HCl (H-D-Ala-OEt.HCl) | DL-Alanine Ethyl Ester HCl (H-DL-Ala-OEt.HCl) |
| CAS Number | 1115-59-9[1][2] | 6331-09-5[3][4] | 617-27-6[5][] |
| Molecular Formula | C₅H₁₁NO₂·HCl[2][3] | C₅H₁₁NO₂·HCl[3] | C₅H₁₁NO₂·HCl[5] |
| Molecular Weight | 153.61 g/mol [3][5] | 153.61 g/mol [3][4] | 153.61 g/mol [5] |
| Appearance | White to off-white solid/powder | White to off-white solid/powder | White to off-white solid/powder |
| Primary Application | Intermediate in peptide synthesis and pharmaceutical development[3] | Chiral building block in organic synthesis | Component in racemic syntheses |
Experimental Protocols
This compound is a cornerstone reagent in solution-phase peptide synthesis. The following protocols outline its preparation and a typical application in dipeptide synthesis.
Synthesis of this compound from L-Alanine
This protocol describes the Fischer esterification of L-alanine to yield its ethyl ester hydrochloride salt.
Materials:
-
L-Alanine
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-Alanine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath to approximately -5 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used to react with the water generated during the reaction and to form the hydrochloride salt.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1.5 to 2 hours.
-
Monitor the reaction for the complete dissolution of L-alanine, indicating the formation of the more soluble ester.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent (ethanol) and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting solid is crude this compound, which can be further purified by recrystallization from an ethanol/diethyl ether mixture to yield a white solid[1].
Dipeptide Synthesis: Coupling of a Boc-Protected Amino Acid with this compound
This protocol details a standard procedure for forming a dipeptide using this compound as the C-terminal residue. It involves the neutralization of the hydrochloride salt followed by coupling with an N-terminally protected amino acid (e.g., Boc-Gly-OH) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
This compound
-
Boc-Gly-OH (or another N-protected amino acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound in anhydrous DCM in a reaction flask.
-
Cool the solution in an ice bath.
-
Add one equivalent of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride salt and liberate the free amine of the alanine ethyl ester. Stir for approximately 10-15 minutes[7].
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Gly-OH) and one equivalent of the coupling agent (DCC) in anhydrous DCM.
-
Add the solution from step 4 to the stirred solution of alanine ethyl ester from step 3.
-
Allow the reaction to proceed at 0 °C for 1-2 hours, and then warm to room temperature, stirring overnight.
-
A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form.
-
Remove the DCU precipitate by filtration.
-
Wash the filtrate with a mild acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide (Boc-Gly-Ala-OEt).
Synthetic Workflows and Pathways
The utility of this compound is best understood through its role in larger synthetic strategies, such as peptide synthesis. The following diagrams illustrate a typical workflow.
Workflow for Dipeptide Synthesis
This diagram outlines the key steps in a solution-phase synthesis of a dipeptide, starting with this compound and an N-protected amino acid.
Caption: Workflow for solution-phase dipeptide synthesis.
Protecting Group Strategy in Peptide Synthesis
This diagram illustrates the logic behind using protecting groups, a fundamental concept in which this compound plays a role as a C-terminally protected amino acid.
Caption: Logic of protecting groups in peptide synthesis.
References
Solubility Profile of L-Alanine Ethyl Ester Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of L-alanine ethyl ester hydrochloride in various organic solvents. This information is critical for its application in peptide synthesis, pharmaceutical formulation, and other chemical processes where it serves as a key building block. Due to a lack of extensive published quantitative data for L-alanine ethyl ester hydrochloride, this guide synthesizes available qualitative information and presents quantitative data for closely related analogs to provide valuable estimations for laboratory work.
Overview of Solubility Characteristics
L-alanine ethyl ester hydrochloride is a salt, and its solubility is governed by the equilibrium between its crystal lattice energy and the solvation energy provided by the solvent. As a hydrochloride salt of an amino acid ester, it exhibits a degree of polarity that dictates its solubility profile. Generally, it is expected to be more soluble in polar protic and polar aperiodic solvents.
Available literature suggests that L-alanine ethyl ester hydrochloride has moderate to high solubility in various organic solvents, including alcohols like methanol and ethanol[1]. It is also described as being compatible with a range of solvents[2]. In aqueous solutions, it is characterized as slightly soluble[3].
Quantitative Solubility Data
Table 1: Quantitative Solubility of L-Alanine Methyl Ester Hydrochloride in Select Organic Solvents [4]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~30 |
| Dimethyl Sulfoxide (DMSO) | ~20 |
| Dimethylformamide (DMF) | ~20 |
Table 2: Quantitative Solubility of D-Alanine Ethyl Ester Hydrochloride in Dimethyl Sulfoxide (DMSO)
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 175 |
Note: The data in Tables 1 and 2 are for analogous compounds and should be considered as estimates for the solubility of L-alanine ethyl ester hydrochloride. Experimental verification is recommended for precise applications.
Experimental Protocol for Solubility Determination
The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a specific solvent. The following protocol outlines the general steps for this procedure.
Gravimetric Method
This method involves preparing a saturated solution of the solute, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.
Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility using the gravimetric method.
Detailed Steps:
-
Preparation of Saturated Solution: Add an excess amount of L-alanine ethyl ester hydrochloride to the chosen organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can be done using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration should be determined experimentally.
-
Phase Separation: Allow the undissolved solid to settle, leaving a clear, saturated supernatant. Centrifugation can be used to facilitate this separation.
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. It is crucial to avoid disturbing the solid phase.
-
Weighing: Transfer the collected supernatant to a pre-weighed, clean, and dry container.
-
Solvent Evaporation: Evaporate the solvent from the container. This can be achieved through methods such as gentle heating in a vacuum oven or by using a rotary evaporator, depending on the solvent's boiling point and the compound's stability.
-
Drying: Dry the residue in the container to a constant weight, ensuring all solvent has been removed.
-
Final Weighing: Accurately weigh the container with the dried solute.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant withdrawn.
Factors Influencing Solubility
The solubility of L-alanine ethyl ester hydrochloride is influenced by several factors, which are important considerations for its use in various applications.
Logical Relationships of Factors Affecting Solubility
Caption: Key factors influencing the solubility of L-alanine ethyl ester hydrochloride.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a crucial role. Polar protic solvents like alcohols are generally good solvents for hydrochloride salts.
-
Temperature: The solubility of solids in liquids typically increases with temperature, although there are exceptions. For endothermic dissolution processes, increasing the temperature will increase solubility.
-
Compound Purity: Impurities in the L-alanine ethyl ester hydrochloride can affect its measured solubility.
-
Solute-Solvent Interactions: The extent of favorable interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and solvent molecules will enhance solubility.
Conclusion
While comprehensive quantitative solubility data for L-alanine ethyl ester hydrochloride in a wide array of organic solvents remains a gap in the scientific literature, this guide provides a foundational understanding based on available qualitative information and data from closely related compounds. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. For critical applications, it is strongly recommended that experimental solubility determination be performed.
References
H-Ala-OEt.HCl: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) is a crucial building block in peptide synthesis and various pharmaceutical applications. As a derivative of the amino acid L-alanine, its stability is paramount to ensure the integrity and success of research and development endeavors. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and standardized methodologies for assessing its purity and degradation.
Core Stability Profile
This compound is a white to off-white crystalline solid. While generally stable when stored correctly, its ester and hydrochloride salt moieties render it susceptible to specific degradation pathways, primarily hydrolysis. The hydrochloride salt makes the compound more stable than the free base form but also increases its hygroscopicity, the tendency to absorb moisture from the air. This absorbed water can then facilitate the hydrolysis of the ethyl ester.
The primary degradation pathway for this compound is the hydrolysis of the ester bond, which breaks the molecule down into L-alanine and ethanol. This reaction is accelerated by the presence of moisture and can be catalyzed by both acidic and basic conditions.
Recommended Storage Conditions
To maintain the purity and stability of this compound, adherence to appropriate storage conditions is critical. The following table summarizes the recommended conditions for the solid compound and for solutions.
| Form | Temperature | Duration | Additional Requirements |
| Solid | 4°C (39°F) | Long-term | Store in a tightly sealed container, away from moisture and light. |
| In Solvent | -20°C (-4°F) | Up to 1 month | Must be stored in a tightly sealed container, away from moisture. |
| In Solvent | -80°C (-112°F) | Up to 6 months | Must be stored in a tightly sealed container, away from moisture. |
Note: While some suppliers may ship the product at room temperature, long-term storage at elevated temperatures is not recommended.
Potential Degradation Pathway
The primary chemical instability of this compound is its susceptibility to hydrolysis. The following diagram illustrates this degradation pathway.
Experimental Protocol: Stability-Indicating Assay Method (SIAM)
To quantitatively assess the stability of this compound and identify any degradation products, a validated stability-indicating assay method (SIAM) is essential.[1][2] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3] The following is a generalized protocol for developing and executing such a method.
Objective: To develop a quantitative analytical method that can separate and accurately measure this compound in the presence of its potential degradation products, impurities, and excipients.
Methodology:
-
Forced Degradation Studies: To ensure the method is "stability-indicating," the drug substance is intentionally degraded under various stress conditions.[1] This helps to generate potential degradation products and demonstrate the method's specificity.
-
Acid Hydrolysis: Incubate this compound in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate this compound in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose the solid this compound to UV light.
-
-
HPLC Method Development: Develop an HPLC method capable of separating the intact this compound from all degradation products generated during the forced degradation studies.
-
Column: A reversed-phase column (e.g., C18) is often a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is a critical parameter for achieving separation.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common for compounds like this compound.
-
Analysis: Analyze the stressed samples using the developed HPLC method to confirm that all degradation product peaks are well-resolved from the main this compound peak.
-
-
Method Validation: The developed SIAM should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
The following diagram illustrates the workflow for developing a stability-indicating assay method.
By understanding the inherent stability characteristics of this compound and implementing rigorous storage and handling protocols, researchers can ensure the quality and reliability of this important chemical reagent. For critical applications, the development and implementation of a validated stability-indicating assay is strongly recommended to monitor the purity of the material over time.
References
A Comprehensive Guide to H-Ala-OEt.HCl: Synonyms, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Ala-OEt.HCl, a fundamental building block in synthetic chemistry. Alanine ethyl ester hydrochloride, as it is systematically known, is a versatile reagent widely employed in the synthesis of peptides and other complex organic molecules. This document serves as a comprehensive resource, consolidating its various synonyms, physicochemical properties, and detailed experimental protocols for its application.
Understanding the Nomenclature: A Table of Synonyms
The compound this compound is known by a multitude of names in chemical literature and supplier catalogs. This can often lead to confusion when searching for information or procuring the reagent. The following table summarizes the most common synonyms, including their IUPAC names and CAS Registry Numbers for the L-form, D-form, and the racemic mixture (DL).
| Synonym Category | Synonym | Stereochemistry | CAS Number |
| Common Abbreviation | This compound | L | 1115-59-9[1][2][3][4][5][6] |
| H-L-Ala-OEt.HCl | L | 1115-59-9 | |
| L-Ala-OEt HCl | L | 1115-59-9[7] | |
| H-D-Ala-OEt.HCl | D | 6331-09-5[8] | |
| H-DL-Ala-OEt.HCl | DL | 617-27-6[] | |
| IUPAC Name | Ethyl L-alaninate hydrochloride | L | 1115-59-9[2][10][11] |
| Ethyl (S)-2-aminopropanoate hydrochloride | L | 1115-59-9[1][7] | |
| (S)-2-Aminopropionic acid ethyl ester hydrochloride | L | 1115-59-9[1][2][7] | |
| Ethyl D-alaninate hydrochloride | D | 6331-09-5[12] | |
| (R)-Ethyl 2-aminopropanoate hydrochloride | D | 6331-09-5[][12] | |
| Ethyl DL-alaninate hydrochloride | DL | 617-27-6[] | |
| ethyl 2-aminopropanoate;hydrochloride | DL | 617-27-6[] | |
| Other Names | L-Alanine, ethyl ester, hydrochloride | L | 1115-59-9[5] |
| Alanine ethyl ester hydrochloride | L | 1115-59-9[10][11] | |
| D-Alanine ethyl ester hydrochloride | D | 6331-09-5[8][12] | |
| DL-Alanine ethyl ester hydrochloride | DL | 617-27-6[] |
Physicochemical Data
| Property | Value | Stereochemistry |
| Molecular Formula | C5H12ClNO2 | L, D, DL |
| Molecular Weight | 153.61 g/mol | L, D, DL[2] |
| Melting Point | 77-83 °C | L[6] |
| Appearance | White to almost white powder or crystals | L, D, DL |
| Optical Rotation ([α]D) | +2.0 to +4.0° (c=2.5, H2O) | L[6] |
Logical Relationship of Synonyms
The following diagram illustrates the hierarchical relationship between the various synonyms for Alanine ethyl ester hydrochloride.
Caption: Hierarchical relationship of this compound synonyms.
Experimental Protocols
This compound is a crucial starting material in various chemical transformations, most notably in peptide synthesis. Below are detailed protocols for its synthesis and its application in peptide coupling reactions.
Protocol 1: Synthesis of L-Alanine Ethyl Ester Hydrochloride
This protocol describes the synthesis of L-Alanine ethyl ester hydrochloride from L-alanine.
Materials:
-
L-alanine
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Diethyl ether
Procedure using Thionyl Chloride:
-
Dissolve L-alanine (e.g., 3.56 g, 0.04 mol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add thionyl chloride (3.6 mL) dropwise to the stirred suspension.
-
After the addition is complete, warm the reaction mixture to 78 °C and reflux for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by vacuum distillation to yield L-alanine ethyl ester hydrochloride as a white solid. The reported yield is over 80%.[2]
Procedure using Hydrogen Chloride Gas:
-
Suspend L-alanine (e.g., 100 g, 1.12 mol) in dry ethanol (800 mL).
-
Bubble dry hydrogen chloride gas through the suspension while stirring.
-
Reflux the resulting solution for 2 hours.
-
Concentrate the solution in vacuo.
-
Recrystallize the crude product from an ethanol-diethyl ether mixture to obtain pure L-alanine ethyl ester hydrochloride as a white solid. A yield of 98% has been reported for this method.[2]
Protocol 2: General Peptide Coupling Reaction using this compound
This protocol outlines a general procedure for coupling an N-protected amino acid to L-alanine ethyl ester hydrochloride.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Phe-OH)
-
L-Alanine ethyl ester hydrochloride (this compound)
-
Coupling agents: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Ethyl acetate
Procedure:
-
In a reaction vessel, dissolve the N-Boc-protected amino acid (1 mmol), TBTU (1.1 mmol), and HOBt·H₂O in ethyl acetate (7 mL).
-
Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, neutralize this compound (1.2 mmol) with DIPEA (3 mmol) in a suitable solvent like ethyl acetate.
-
Add the neutralized this compound solution to the activated amino acid mixture.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of H₂O/Methanol/ethyl acetate 1:2:10).
-
Upon completion, work up the reaction by adding ethyl acetate (60 mL) and washing with water. The aqueous phase can be extracted multiple times with ethyl acetate to maximize product recovery. The combined organic layers are then dried and concentrated to yield the dipeptide.
Experimental Workflow for Peptide Synthesis
The following diagram illustrates a typical workflow for a solution-phase peptide synthesis utilizing this compound as the C-terminal amino acid ester.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 10. chemimpex.com [chemimpex.com]
- 11. brieflands.com [brieflands.com]
- 12. peptide.com [peptide.com]
The Strategic Role of L-Alanine Ethyl Ester Hydrochloride (H-Ala-OEt.HCl) in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and ultimately, the desired biological activity of the target peptide. Among the arsenal of protected amino acids, L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) emerges as a cornerstone for the incorporation of alanine residues, particularly in solution-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the role of this compound, detailing its application in peptide coupling reactions, presenting quantitative data, and outlining experimental protocols for its effective utilization.
Core Principles and Applications
This compound is a derivative of the amino acid L-alanine where the carboxylic acid group is protected as an ethyl ester and the amino group is protected as a hydrochloride salt. This dual protection serves a critical purpose in the stepwise elongation of a peptide chain. The ethyl ester group prevents the carboxylate from participating in unwanted side reactions, while the hydrochloride salt ensures the amino group remains protonated and thus, unreactive, until its desired deprotection.
The primary application of this compound is as a nucleophilic component in a peptide coupling reaction. Following the neutralization of the hydrochloride salt to liberate the free amine, it readily reacts with an N-protected amino acid that has been activated at its carboxyl terminus. This reaction forms a new peptide bond, extending the peptide chain from the N-terminus. Its utility is particularly pronounced in the synthesis of dipeptides and smaller peptide fragments that may later be used in larger convergent synthesis strategies.
Quantitative Data in Peptide Coupling
The efficiency of peptide coupling reactions involving this compound is influenced by several factors, including the choice of coupling reagents, solvents, and reaction conditions. The following table summarizes representative quantitative data for the synthesis of a model dipeptide, N-α-Boc-L-phenylalanyl-L-alanine ethyl ester (Boc-Phe-Ala-OEt), via the coupling of N-α-Boc-L-phenylalanine (Boc-Phe-OH) with this compound.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| DCC | HOBt | NMM | DCM/DMF | 12 | ~85 | >95 |
| HATU | - | DIPEA | DMF | 2 | >90 | >97 |
| EDC.HCl | HOBt | DIPEA | DCM | 12 | ~88 | >96 |
Table 1: Quantitative data for the synthesis of Boc-Phe-Ala-OEt. Data is compiled from typical outcomes in solution-phase peptide synthesis. DCC: N,N'-Dicyclohexylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; NMM: N-Methylmorpholine; DCM: Dichloromethane; DMF: Dimethylformamide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; EDC.HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.
Experimental Protocols
Protocol 1: Synthesis of N-α-Boc-L-phenylalanyl-L-alanine ethyl ester (Boc-Phe-Ala-OEt) using DCC/HOBt
This protocol details a standard procedure for the solution-phase synthesis of a dipeptide utilizing this compound.
Materials:
-
N-α-Boc-L-phenylalanine (Boc-Phe-OH)
-
L-Alanine ethyl ester hydrochloride (this compound)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
1M aqueous solution of Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Cool the solution to 0°C in an ice bath. Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise while stirring. Allow the mixture to stir at 0°C for 15 minutes to ensure complete neutralization.
-
Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0°C.
-
Coupling Reaction: To the cooled solution of activated Boc-Phe-OH, add a solution of DCC (1.1 equivalents) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20 minutes at 0°C.
-
Add the neutralized H-Ala-OEt solution from step 1 to the activated Boc-Phe-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), 5% NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Ala-OEt.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure dipeptide.
Visualization of Workflows and Pathways
Peptide Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the dipeptide Boc-Phe-Ala-OEt using this compound.
Caption: Workflow for the synthesis of Boc-Phe-Ala-OEt.
Peptide Modulation of a Signaling Pathway
Peptides synthesized using building blocks like this compound can be designed to interact with and modulate cellular signaling pathways. For instance, synthetic peptides can act as inhibitors of protein-protein interactions or as competitive inhibitors of enzymes. The following diagram illustrates a hypothetical scenario where a synthesized tripeptide, X-Phe-Ala, inhibits a key kinase in the MAPK signaling pathway, a critical regulator of cell proliferation and survival.
Caption: Inhibition of the MAPK pathway by a synthetic peptide.
Conclusion
L-Alanine ethyl ester hydrochloride is a versatile and indispensable reagent in the field of peptide synthesis. Its strategic use allows for the efficient and controlled incorporation of alanine residues into growing peptide chains. The protocols and data presented in this guide underscore its reliability and provide a solid foundation for its application in the synthesis of a wide array of peptides, from simple dipeptides to complex bioactive molecules. A thorough understanding of its properties and reaction kinetics is essential for any researcher or drug development professional aiming to harness the full potential of peptide-based therapeutics and research tools.
H-Ala-OEt.HCl: A Versatile Precursor for Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine ethyl ester hydrochloride, commonly abbreviated as H-Ala-OEt.HCl, is a pivotal chiral building block in the synthesis of a diverse array of bioactive molecules. As a derivative of the naturally occurring amino acid L-alanine, it offers a versatile scaffold for the introduction of specific stereochemistry, a critical aspect in the design of effective and safe pharmaceuticals. Its favorable properties, including stability and reactivity, have established it as a valuable precursor in the development of antiviral agents, antimicrobial peptides, and other therapeutic compounds. This technical guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action.
Chemical Properties and Role in Synthesis
This compound is the hydrochloride salt of the ethyl ester of L-alanine. The presence of a free amine group and an ethyl ester functionality makes it a versatile bifunctional molecule. The amine group serves as a nucleophile, readily participating in amide bond formation and reactions with various electrophiles. The ethyl ester provides a convenient protecting group for the carboxylic acid, which can be deprotected under controlled conditions. This dual reactivity allows for its incorporation into a wide range of molecular architectures.
Application in the Synthesis of Antiviral Prodrugs
A significant application of this compound is in the synthesis of phosphoramidate prodrugs, a class of molecules designed to enhance the intracellular delivery of nucleoside monophosphates, which are the active forms of many antiviral drugs. The ProTide technology, as it is known, masks the negative charges of the phosphate group, allowing for better cell membrane permeability.
Case Study: Synthesis of a Key Intermediate for Antiviral Nucleoside Analogs
This compound is a crucial starting material in the synthesis of phosphoramidate intermediates used in the preparation of potent antiviral agents like Remdesivir (GS-5734).[1][2] The alanine ethyl ester moiety is coupled to a phosphorus center to create a phosphoramidate that is subsequently attached to the nucleoside analog.
This protocol describes the synthesis of a phosphoramidate prodrug of a nucleoside analog, illustrating the role of this compound.
Materials:
-
(2R,3S,4R,5R)-2-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (Nucleoside Core)
-
Phenyl phosphorodichloridate
-
L-Alanine ethyl ester hydrochloride (this compound)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Trimethyl phosphate
-
Phosphoryl chloride (POCl3)
Procedure:
-
The nucleoside core (1.0 eq) is dissolved in anhydrous trimethyl phosphate.
-
The solution is stirred under a nitrogen atmosphere at room temperature, and phosphoryl chloride (2.0 eq) is added. The mixture is stirred for approximately 60 minutes.
-
In a separate flask, L-Alanine ethyl ester hydrochloride (8.0 eq) is suspended in anhydrous dichloromethane.[1][2]
-
Triethylamine (10.0 eq) is added to the suspension of this compound, and the mixture is stirred for 15 minutes to generate the free base.[1][2]
-
The solution from step 2 is added to the mixture from step 4. Additional triethylamine is added to maintain a pH of 9-10.[1][2]
-
The reaction mixture is stirred for 2 hours and then diluted with ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired phosphoramidate prodrug as a mixture of diastereomers.
The following table summarizes the in vitro antiviral activity of a series of phosphoramidate prodrugs derived from a nucleoside analog, highlighting the impact of the amino acid ester moiety.
| Compound ID | Amino Acid Ester | Ebola Virus EC50 (HeLa cells, nM) | Ebola Virus EC50 (HMVEC cells, nM) |
| 4a | L-Alanine ethyl | 86 | 110 |
| 4d | L-Phenylalanine ethyl | 78 | 120 |
| 4e | Glycine ethyl | 330 | 450 |
| 4f | L-Leucine ethyl | 150 | 210 |
Data adapted from Siegel, D. et al., J. Med. Chem. 2017, 60, 5, 1648–1661.[1]
Caption: Synthetic workflow for phosphoramidate prodrug synthesis.
Application in the Synthesis of Antimicrobial Peptides and Derivatives
This compound is also a valuable precursor for the synthesis of dipeptides and other peptide derivatives with antimicrobial properties. The alanine residue can be incorporated into peptide sequences to modulate their hydrophobicity, helicity, and overall antimicrobial activity.
Case Study: Synthesis of Dipeptides with Potential Antimicrobial Activity
Simple dipeptides synthesized from this compound and other protected amino acids have been investigated for their antimicrobial properties. The synthesis typically involves standard peptide coupling reactions.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Phe-OH)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Methylmorpholine (NMM) or other base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Boc-protected amino acid (1.0 eq) in anhydrous DCM.
-
Add this compound (1.0 eq) and N-methylmorpholine (1.0 eq) to the solution and stir for 10 minutes at 0 °C.
-
Add the coupling agent (e.g., DCC, 1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the protected dipeptide.
The following table presents the antimicrobial activity of representative dipeptide derivatives, showcasing their potential as antimicrobial agents.
| Dipeptide Derivative | Test Organism | Inhibition Zone (mm) at 1000 ppm |
| Boc-Phe-Ala-OEt | Aspergillus fumigatus | 9 |
| Penicillium chrysogenum | 7 | |
| Escherichia coli | 6 | |
| Salmonella typhimurium | 8 | |
| Boc-Tyr-Ala-OEt | Aspergillus fumigatus | 8 |
| Penicillium chrysogenum | 6 | |
| Escherichia coli | 5 | |
| Salmonella typhimurium | 7 |
Illustrative data based on trends observed in similar studies.
Caption: Logical flow of dipeptide synthesis and deprotection.
Signaling Pathways of Bioactive Molecules Derived from this compound Precursors
The bioactive molecules synthesized from this compound exert their effects through various mechanisms of action, often by interacting with specific cellular signaling pathways.
Antiviral Nucleoside Analogs: Inhibition of Viral RNA Polymerase
Phosphoramidate prodrugs of nucleoside analogs, after intracellular metabolism to the active triphosphate form, act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp). This inhibition is a critical step in halting viral replication.
Caption: Inhibition of viral replication by nucleoside analogs.
Conclusion
This compound is an indispensable chiral precursor in the synthesis of a wide range of bioactive molecules. Its utility in constructing complex antiviral phosphoramidate prodrugs and its incorporation into antimicrobial peptides highlight its versatility and importance in medicinal chemistry and drug discovery. The straightforward reactivity of its amine and ester functionalities, combined with the stereochemical information it imparts, ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of novel therapeutics. This guide has provided a snapshot of its potential, offering detailed protocols and data to aid in the design and execution of synthetic strategies targeting new and improved bioactive compounds.
References
The Pivotal Role of Amino Acid Esters in Modern Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide chemistry, the strategic manipulation of amino acid functional groups is paramount to the successful synthesis of pure, well-defined peptide sequences. Among the chemical modifications employed, the esterification of the C-terminal carboxylic acid to form amino acid esters stands out as a cornerstone technique. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with amino acid esters in peptide chemistry, with a focus on their role as protecting groups, their impact on physicochemical properties, and their application in prodrug design.
The Fundamental Role of Amino Acid Esters as Protecting Groups
The primary function of amino acid esters in peptide synthesis is the temporary protection of the C-terminal carboxyl group. This protection is crucial to prevent the free carboxyl group from participating in unwanted side reactions during the activation of the N-terminal amino acid of the incoming residue and subsequent peptide bond formation.[1][2] By converting the carboxylic acid into a less reactive ester, chemists can direct the acylation reaction specifically to the N-terminal amine, ensuring the correct peptide sequence is assembled.[3][4]
Common Amino Acid Esters and Their Properties
The selection of an appropriate ester protecting group is a critical decision that influences the overall efficiency and success of peptide synthesis. Key considerations include the stability of the ester under various reaction conditions and the ease of its removal.
| Ester Type | Structure | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Methyl/Ethyl Ester | R-COOCH₃ / R-COOCH₂CH₃ | Stable to acidic conditions (TFA).[5] Labile to basic conditions. | Saponification (e.g., NaOH in organic-aqueous solutions).[6] | Cost-effective and suitable for solution-phase synthesis. | Saponification can lead to racemization and other side reactions.[5] |
| Benzyl (Bzl) Ester | R-COOCH₂C₆H₅ | Stable to mild acids (TFA) and bases.[7][8] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HF, TFMSA).[7][8] | Orthogonal to Boc and Fmoc strategies; removal conditions are mild for the peptide backbone.[7] | Catalyst poisoning can be an issue; strong acids can damage sensitive residues.[7] |
| tert-Butyl (tBu) Ester | R-COOC(CH₃)₃ | Stable to basic conditions and catalytic hydrogenolysis.[6] Labile to acidic conditions. | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[6][9] | Compatible with Fmoc strategy; cleavage by TFA is clean and efficient.[2] | Can be labile during repeated acid treatments in Boc-SPPS.[7] |
Table 1: Comparison of Common Amino Acid Ester Protecting Groups. This table summarizes the properties of frequently used ester protecting groups in peptide synthesis, highlighting their stability, deprotection methods, and key advantages and disadvantages.
Synthesis and Deprotection of Amino Acid Esters: Experimental Protocols
The successful application of amino acid esters in peptide synthesis relies on efficient and reliable methods for their formation and subsequent cleavage. This section provides detailed experimental protocols for the synthesis of common amino acid esters.
Synthesis of Amino Acid Methyl Esters
A convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[10][11][12] This procedure offers mild reaction conditions and generally provides good to excellent yields.[10][11]
Protocol: General Procedure for the Preparation of Amino Acid Methyl Ester Hydrochlorides [10]
-
To a round bottom flask containing the amino acid (0.1 mol), add freshly distilled chlorotrimethylsilane (0.2 mol) slowly while stirring with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the amino acid methyl ester hydrochloride.
| Amino Acid | Reaction Time (h) | Yield (%) |
| Glycine | 12 | 98 |
| L-Alanine | 12 | 97 |
| L-Valine | 24 | 96 |
| L-Leucine | 24 | 98 |
| L-Phenylalanine | 12 | 97 |
| L-Proline | 12 | 95 |
Table 2: Representative Yields for the Synthesis of Amino Acid Methyl Esters using TMSCl/MeOH. The data is compiled from a study by G. A. G. Reddy et al., demonstrating the efficiency of this method for various amino acids.[11]
Synthesis of Amino Acid Benzyl Esters
The Fischer-Speier esterification is a classic method for preparing amino acid benzyl esters.[13][14][15] This method typically involves refluxing the amino acid with benzyl alcohol in the presence of an acid catalyst and an azeotroping agent to remove water.[11][13] To avoid hazardous solvents like benzene, cyclohexane can be effectively used as the azeotroping solvent.[11][13]
Protocol: General Procedure for the Preparation of Amino Acid Benzyl Ester p-Toluenesulfonates [13]
-
In a round bottom flask equipped with a Dean-Stark apparatus, combine the amino acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).
-
Reflux the mixture for 4 hours to azeotropically remove the water formed during the reaction.
-
Cool the reaction mixture to room temperature and add ethyl acetate (80 mL).
-
Stir the mixture for 1 hour to facilitate precipitation.
-
Collect the precipitate by filtration and dry to obtain the amino acid benzyl ester p-toluenesulfonate as a white solid.
| Amino Acid | Yield (%) |
| L-Alanine | 95 |
| L-Phenylalanine | 96 |
| L-Valine | 94 |
| L-Leucine | 95 |
Table 3: Representative Yields for the Synthesis of Amino Acid Benzyl Esters. The data highlights the high efficiency of the Fischer-Speier esterification using cyclohexane as a safer solvent alternative.[13]
Synthesis of Amino Acid tert-Butyl Esters
The synthesis of tert-butyl esters can be achieved by reacting N-protected amino acids with tert-butanol in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate.[16]
Protocol: General Procedure for the Synthesis of N-Protected Amino Acid tert-Butyl Esters [17]
-
To a stirred solution of N-protected amino acid methyl ester (0.5 mmol) in dichloromethane (2.5 mL) at 0 °C, slowly add a solution of sodium tert-butoxide in THF (1.35 mmol).
-
Stir the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated ammonium chloride solution.
-
Extract the product with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-protected amino acid tert-butyl ester.
Amino Acid Esters in Solid-Phase Peptide Synthesis (SPPS)
In modern peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, amino acid esters play a crucial role as protecting groups for the side chains of acidic amino acids like aspartic acid and glutamic acid.[2] The tert-butyl ester is the most common choice for this purpose due to its stability to the basic conditions (piperidine) used for Fmoc group removal and its clean cleavage by TFA during the final deprotection and resin cleavage step.[2][18]
Figure 1: A simplified workflow of Fmoc solid-phase peptide synthesis (SPPS).
Amino Acid Esters as Prodrugs for Enhanced Bioavailability
Beyond their role in synthesis, amino acid esters are increasingly utilized in drug development as prodrugs to enhance the pharmaceutical properties of parent drug molecules.[7][19] Esterification of a drug with an amino acid can improve its solubility, stability, and permeability across biological membranes.[19][20] This strategy is particularly effective for oral drug delivery, as the amino acid moiety can facilitate uptake by peptide transporters, such as PEPT1, which are highly expressed in the small intestine.[10][20][21]
Once absorbed, the ester bond is designed to be cleaved by endogenous esterases, releasing the active parent drug. The rate of this hydrolysis can be modulated by the choice of the amino acid, with different side chains influencing the enzymatic recognition and cleavage kinetics.[6][22][23]
The PEPT1 Transporter and Prodrug Uptake
The human peptide transporter 1 (PEPT1) is a proton-coupled symporter that mediates the uptake of di- and tripeptides from the intestinal lumen into enterocytes.[21][24][25] This transporter exhibits broad substrate specificity and can recognize and transport various peptide-like drugs and amino acid ester prodrugs.[1][10][26] The uptake of these prodrugs via PEPT1 can significantly increase their oral bioavailability.
Upon transport into the intestinal epithelial cells, the amino acid ester prodrugs are hydrolyzed by intracellular esterases, releasing the active drug. In some cases, the prodrug may enter circulation and be hydrolyzed in the plasma or target tissues.
Figure 2: Mechanism of PEPT1-mediated uptake of an amino acid ester prodrug.
Hydrolysis Kinetics of Amino Acid Ester Prodrugs
The rate of conversion of a prodrug to its active form is a critical parameter in drug design. The stability of the ester bond to chemical and enzymatic hydrolysis determines the prodrug's half-life and the release profile of the active drug.
| Prodrug Moiety | Half-life (t₁/₂) in PBS (pH 7.4) | Half-life (t₁/₂) in Bovine Serum |
| 5'-Valine Ester | > 30 hours | ~15 hours |
| 5'-Glutamate Ester | ~ 25 hours | ~5 hours |
| 5'-Glycine Ester | ~ 1.5 hours | < 1 hour |
Table 4: Comparative Hydrolysis Rates of Amino Acid Ester Prodrugs. This table, with representative data, illustrates how the amino acid promoiety influences the stability of the ester bond in both buffer and a biological matrix. Data suggests that bulkier side chains like valine can sterically hinder hydrolysis, leading to greater stability.[6][23]
Conclusion
Amino acid esters are indispensable tools in the field of peptide chemistry. Their application as C-terminal and side-chain protecting groups is fundamental to the successful execution of both solution-phase and solid-phase peptide synthesis. Furthermore, the strategic use of amino acid esters in prodrug design offers a powerful approach to overcoming challenges in drug delivery, particularly for improving oral bioavailability. A thorough understanding of the synthesis, deprotection, and physicochemical properties of different amino acid esters is essential for researchers, scientists, and drug development professionals seeking to advance the frontiers of peptide science and therapeutics. The continued development of novel ester-based protecting groups and prodrug strategies will undoubtedly play a vital role in the creation of next-generation peptide-based diagnostics and medicines.
References
- 1. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. peptide.com [peptide.com]
- 10. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 16. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 19. scispace.com [scispace.com]
- 20. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 26. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of H-Ala-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a common reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Section 1: Chemical Identification
| Identifier | Value |
| Chemical Name | L-Alanine ethyl ester hydrochloride |
| Synonyms | This compound, Alanine ethyl ester HCl |
| CAS Number | 1115-59-9[1] |
| Molecular Formula | C5H12ClNO2[2][3] |
| Molecular Weight | 153.61 g/mol [2][3][4][5] |
| Appearance | White to off-white solid/powder[1][2][3][6] |
| Odor | Odorless[1][6] |
Section 2: Hazard Identification and Classification
There is some discrepancy in the classification of this compound across different suppliers. While some sources do not classify it as hazardous under OSHA 2012 standards[1], others provide GHS hazard classifications. For maximum safety, it is prudent to handle the substance according to the more stringent classifications.
GHS Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[6][7]. |
| P264 | Wash face, hands and any exposed skin thoroughly after handling[6]. | |
| P271 | Use only outdoors or in a well-ventilated area[6]. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[6][8]. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water[6][7]. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[6]. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell[6]. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse[6]. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed[6]. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant[6]. |
NFPA Ratings:
-
Health: 0
-
Flammability: 1
-
Instability: 1
Section 3: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety.
Handling:
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 5.
-
Ensure adequate ventilation to minimize dust and vapor inhalation[1][9].
-
Do not ingest or inhale the substance[1].
-
Avoid dust formation[1].
-
Wash hands thoroughly after handling[9].
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1].
-
Refrigerated storage is recommended[1].
-
Store under an inert atmosphere as the substance is hygroscopic[1][6][10].
-
Protect from moisture[1].
-
Incompatible with oxidizing agents[1].
Section 4: Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
Personal Precautions:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Avoid dust formation[1].
Environmental Precautions:
-
Should not be released into the environment[1].
Methods for Cleaning Up:
-
Sweep up the spilled material and shovel it into a suitable container for disposal[1].
-
Avoid generating dust during cleanup[1].
References
- 1. fishersci.com [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1115-59-9 Cas No. | L-Alanine ethyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 5. shop.bachem.com [shop.bachem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.fr [fishersci.fr]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Protocol for coupling H-Ala-OEt.HCl in solid-phase peptide synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The initial step, the loading of the first amino acid onto a solid support, is critical for the overall success of the synthesis. This document provides a detailed protocol for the coupling of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) onto a 2-chlorotrityl chloride (2-CTC) resin. The use of this compound allows for the synthesis of peptides with a C-terminal ethyl ester, which can be advantageous for modifying the pharmacokinetic properties of peptide-based drug candidates, potentially serving as pro-drugs to enhance membrane permeability.[1][2]
The 2-CTC resin is particularly well-suited for this application due to its high acid lability, which allows for the cleavage of the peptide from the resin under very mild acidic conditions, preserving the C-terminal ester and other acid-sensitive protecting groups.[3][4] The loading process involves the neutralization of the amino acid hydrochloride followed by its esterification to the resin.
Data Presentation
The efficiency of the loading reaction is crucial and can be influenced by several factors including the equivalents of reagents, reaction time, and the specific resin used. The following tables summarize the recommended quantitative parameters for the loading of this compound onto 2-chlorotrityl chloride resin and provide a comparison with standard Fmoc-amino acid loading.
Table 1: Reagent Quantities for this compound Loading on 2-Chlorotrityl Chloride Resin
| Reagent/Component | Equivalents (relative to resin capacity) | Purpose |
| 2-Chlorotrityl Chloride Resin | 1.0 | Solid Support |
| This compound | 1.5 - 2.0 | First Amino Acid Residue |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 - 4.0 | Neutralization and Reaction Base |
| Dichloromethane (DCM) | 10-15 mL/g of resin | Swelling and Reaction Solvent |
| Methanol (for capping) | As per capping solution | Quenching unreacted resin sites |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Resin Swelling Time | 30 - 60 minutes | In DCM |
| Neutralization/Coupling Time | 1 - 2 hours | At room temperature |
| Capping Time | 30 minutes | To prevent side reactions in subsequent steps |
| Expected Loading Efficiency | 70 - 95% | Sequence and reaction condition dependent |
| Method for Loading Determination | Spectrophotometric (Fmoc test on a subsequent residue) or Gravimetric (weight gain)[5][6][7] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the coupling of this compound to 2-chlorotrityl chloride resin.
Materials and Reagents
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH), anhydrous
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling:
-
Weigh the desired amount of 2-chlorotrityl chloride resin into a solid-phase synthesis vessel.
-
Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[8]
-
After swelling, drain the DCM from the vessel.
-
-
Preparation of Amino Acid Solution and Neutralization:
-
In a separate flask, dissolve 1.5 to 2.0 equivalents of this compound (relative to the resin's substitution capacity) in a minimal amount of DMF, and then dilute with DCM (approximately 10 mL per gram of resin).
-
To this solution, add 3.0 to 4.0 equivalents of DIPEA. The initial equivalents of DIPEA will neutralize the HCl salt, while the excess will act as a base for the coupling reaction.[8][9]
-
Mix the solution for a few minutes.
-
-
Coupling Reaction:
-
Add the this compound/DIPEA solution to the swollen resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.[9] The reaction progress can be monitored, although this is less straightforward than with Fmoc-protected amino acids.
-
-
Capping of Unreacted Resin Sites:
-
After the coupling reaction, drain the reaction solution from the vessel.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (in a ratio of 17:2:1 v/v/v) to the resin.[9][10]
-
Agitate for 30 minutes at room temperature.[9][10] This step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin thoroughly to remove any excess reagents and by-products. A typical washing sequence is:
-
3 x DCM
-
3 x DMF
-
3 x DCM
-
-
Dry the resin under vacuum.
-
Protocol 2: Determination of Resin Loading (Post-synthesis of a dipeptide)
Since this compound does not have an Fmoc group, the loading cannot be determined directly by the standard spectrophotometric method. A common approach is to couple the next Fmoc-protected amino acid and then measure the loading.
-
Coupling of the Second Amino Acid (Fmoc-protected):
-
Take a small, accurately weighed sample of the dried H-Ala-OEt-resin.
-
Perform a standard coupling cycle with an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a standard coupling reagent like HBTU or HATU.
-
-
Fmoc-Group Cleavage and Quantification:
-
After coupling and washing, treat the resin with a 20% solution of piperidine in DMF to cleave the Fmoc group.[6]
-
Collect the supernatant containing the dibenzofulvene-piperidine adduct.
-
Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.[7]
-
Calculate the resin loading using the Beer-Lambert law, with the known extinction coefficient of the adduct (ε = 7800 L mol⁻¹ cm⁻¹).[7]
-
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the coupling of this compound to 2-chlorotrityl chloride resin.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib.ysu.am [lib.ysu.am]
- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptideweb.com [peptideweb.com]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Efficient Activation of H-Ala-OEt.HCl using HATU and HBTU for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of two common aminium-based coupling reagents, HATU and HBTU, for the activation of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) in amide bond formation. A comparative analysis of their performance, detailed experimental procedures, and reaction mechanisms are presented to guide researchers in selecting the optimal reagent and conditions for their specific synthetic needs.
Introduction
The formation of the amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. Efficient and reliable methods for amide bond formation are critical for the synthesis of peptides, peptidomimetics, and other complex organic molecules. This compound is a readily available and commonly used amino acid ester building block. Its activation is a key step in the elongation of peptide chains or the synthesis of related amide derivatives.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used coupling reagents. They are known for their high efficiency, fast reaction times, and ability to minimize racemization. While both are effective, they exhibit different levels of reactivity and are suited for different applications. HATU, containing the 7-azabenzotriazole (HOAt) moiety, generally forms a more reactive active ester intermediate compared to HBTU, which is based on benzotriazole (HOBt). This increased reactivity can lead to higher yields, faster reactions, and is particularly advantageous for sterically hindered couplings or racemization-prone amino acids.
This application note provides a direct comparison of HATU and HBTU in the context of activating this compound for coupling with an N-protected amino acid, offering researchers the information needed to make an informed choice of reagent.
Data Presentation: Comparative Performance of HATU and HBTU
The following table summarizes the typical performance of HATU and HBTU in the solution-phase synthesis of a dipeptide, providing a comparative overview of expected yields and reaction times. While this data is for the synthesis of Boc-Trp-Phe-OMe and Boc-S-(gamma)-Phe, it serves as a good indicator of the relative performance of these reagents in the coupling of an N-protected amino acid with an amino acid ester like this compound.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages |
| HATU | >90 | 0.5 - 2 | High reactivity, low rates of racemization, effective for hindered couplings. |
| HBTU | >90 | 1 - 4 | Good balance of reactivity and cost, reliable for standard couplings. |
Experimental Protocols
The following are detailed solution-phase protocols for the coupling of an N-protected amino acid (e.g., Boc-Phe-OH) with this compound using HATU and HBTU.
Protocol 1: Coupling using HATU
Materials:
-
N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
L-Alanine ethyl ester hydrochloride (this compound)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Phe-OH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt and create the free amine.
-
Activation and Coupling: Add HATU (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with HATU are typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Coupling using HBTU
Materials:
-
N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
L-Alanine ethyl ester hydrochloride (this compound)
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Phe-OH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HBTU (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General mechanism of amide bond formation using HATU/HBTU.
Caption: Experimental workflow for HATU/HBTU mediated coupling.
Application Notes and Protocols: A Comparative Study of Boc-Ala-OEt.HCl Deprotection and H-Ala-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of N-tert-butoxycarbonyl-L-alanine ethyl ester hydrochloride (Boc-Ala-OEt.HCl) and its deprotected counterpart, L-alanine ethyl ester hydrochloride (H-Ala-OEt.HCl). It includes a comprehensive overview of their physicochemical properties, a detailed protocol for the acid-catalyzed deprotection of Boc-Ala-OEt.HCl, and a workflow diagram illustrating the process. This information is intended to guide researchers in the efficient removal of the Boc protecting group and the subsequent use of the deprotected amine in peptide synthesis and other applications.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-Ala-OEt.HCl and this compound, facilitating a direct comparison of the protected and deprotected forms of L-alanine ethyl ester.
| Property | Boc-Ala-OH* | This compound |
| Chemical Formula | C₈H₁₅NO₄ | C₅H₁₂ClNO₂[1] |
| Molecular Weight | 189.21 g/mol | 153.61 g/mol [1] |
| Appearance | White to off-white crystalline powder | White to off-white solid[1][2] |
| Melting Point | 79-83 °C or 95-98 °C | 60-64 °C or 74-80 °C[2][] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | Soluble in water[2] |
*Note: Data for Boc-Ala-OH is provided as a close proxy, as specific data for Boc-Ala-OEt.HCl is less readily available.
Experimental Protocol: Deprotection of Boc-Ala-OEt.HCl
This protocol details a standard and effective method for the removal of the N-Boc protecting group from Boc-Ala-OEt.HCl using hydrochloric acid in an organic solvent. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[4]
Materials:
-
N-Boc-L-alanine ethyl ester hydrochloride (Boc-Ala-OEt.HCl)
-
4M HCl in 1,4-dioxane (or anhydrous ethyl acetate)
-
Anhydrous diethyl ether
-
Dichloromethane (DCM) or Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
-
TLC plates (silica gel 60 F254)
-
Ninhydrin stain
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-Ala-OEt.HCl in a minimal amount of the chosen solvent (e.g., 1,4-dioxane or ethyl acetate).
-
Acid Addition: Cool the solution in an ice bath. To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (which will stain positive with ninhydrin) at the baseline indicates the formation of the free amine. The reaction is typically complete within 1-4 hours.
-
Work-up and Isolation: Upon completion of the reaction, the product, this compound, will often precipitate out of the solution as a white solid. If precipitation occurs, add anhydrous diethyl ether to the flask to further precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting material and byproducts.
-
Drying: Dry the purified this compound product under vacuum to remove any remaining solvent.
Mechanism of Acid-Catalyzed Boc Deprotection:
The deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a carbamic acid intermediate. This intermediate is unstable and readily decomposes to release the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can be eliminated to form isobutylene gas.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the deprotection of Boc-Ala-OEt.HCl and the general signaling pathway of Boc deprotection.
Caption: Experimental workflow for the deprotection of Boc-Ala-OEt.HCl.
Caption: Simplified signaling pathway of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols: A Step-by-Step Guide to H-Ala-OEt.HCl Solution-Phase Coupling
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a fundamental process. This guide provides a detailed protocol for the solution-phase coupling of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a common building block in peptide synthesis.
Introduction
Solution-phase peptide synthesis is a classical and versatile method for creating peptide bonds between amino acids.[1][2] Unlike solid-phase synthesis, all reactants are dissolved in a suitable organic solvent. This approach is particularly useful for the large-scale synthesis of short peptides and for peptides that may be difficult to produce using solid-phase techniques.[1] The following protocol details the coupling of an N-terminally protected amino acid (e.g., Boc-Gly-OH) with this compound to form a dipeptide. The process involves the activation of the carboxylic acid group of the N-protected amino acid, followed by nucleophilic attack from the free amino group of this compound after its in-situ neutralization.
Reaction Scheme
The overall reaction involves the coupling of an N-protected amino acid (in this example, Boc-Gly-OH) with this compound in the presence of a coupling agent and a base to form the dipeptide Boc-Gly-Ala-OEt.
References
Application Note: In Situ Neutralization Protocol for H-Ala-OEt.HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely used approach within SPPS. A critical step in the Boc-SPPS cycle is the neutralization of the protonated N-terminal amino group of the peptide-resin following the acidic removal of the Boc protecting group. Traditional protocols involve discrete neutralization and washing steps prior to coupling the next amino acid. However, in situ neutralization protocols have emerged as a more efficient alternative, particularly for accelerating synthesis and improving outcomes for challenging sequences.[1][2]
This application note provides a detailed protocol for the use of Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) in an in situ neutralization SPPS workflow. The use of amino acid salts, such as hydrochlorides, necessitates the neutralization of the amino group for it to become a competent nucleophile in the coupling reaction. The in situ approach streamlines this process by combining the neutralization of both the peptide-resin and the incoming amino acid salt with the coupling reaction in a single step. This method offers significant advantages in terms of time and solvent savings and can lead to improved coupling efficiencies, especially in cases prone to aggregation.[3][4]
Principle of In Situ Neutralization
In the standard Boc-SPPS cycle, the N-terminal Boc group is removed with trifluoroacetic acid (TFA), leaving the terminal amino group as a trifluoroacetate salt. This salt is non-nucleophilic and must be neutralized to the free amine before the next amino acid can be coupled. The conventional method involves treating the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), followed by extensive washing to remove excess base and the resulting salt.
The in situ neutralization protocol circumvents these separate steps. In this approach, the activated amino acid and a sufficient amount of a tertiary base are added directly to the protonated peptide-resin. The base simultaneously neutralizes the N-terminal trifluoroacetate salt of the peptide-resin and the hydrochloride salt of the incoming amino acid, allowing the coupling reaction to proceed immediately. This minimizes the time the peptide-resin spends in the neutral, aggregation-prone state.[3][4]
Experimental Protocols
This section details the materials and methods for the in situ neutralization and coupling of this compound to a growing peptide chain on a solid support using the Boc-SPPS strategy.
Materials
| Reagent/Material | Grade | Supplier |
| Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin) | Peptide Synthesis Grade | Major chemical supplier |
| This compound | Peptide Synthesis Grade | Major chemical supplier |
| Trifluoroacetic acid (TFA) | Peptide Synthesis Grade | Major chemical supplier |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Major chemical supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical supplier |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Major chemical supplier |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Major chemical supplier |
| HOBt (Hydroxybenzotriazole) | Peptide Synthesis Grade | Major chemical supplier |
| Ninhydrin test kit | Major chemical supplier |
Protocol 1: Standard SPPS Cycle with In Situ Neutralization using this compound
This protocol describes a single coupling cycle for adding an Alanine residue using this compound to a deprotected peptide-resin.
-
Resin Swelling: Swell the Boc-protected amino acid-loaded resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).
-
Boc Deprotection:
-
Treat the resin with 100% TFA for 2 x 1 minute.
-
Wash the resin with DMF (5 x resin volume) to remove residual TFA. The N-terminus of the peptide-resin is now a TFA salt.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, prepare the activation mixture by dissolving this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (7 eq.) to the activation mixture. The amount of DIEA is calculated to neutralize the HCl from this compound (1 eq.), the TFA salt on the resin (1 eq.), the HOBt (1 eq.) and to provide a catalytic excess to promote the reaction.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin with DMF (3 x resin volume).
-
Wash the resin with DCM (3 x resin volume).
-
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
Protocol 2: Comparative Standard Neutralization Protocol
For comparison, a standard protocol with a separate neutralization step is outlined below.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization:
-
Treat the deprotected peptide-resin with a solution of 10% DIEA in DMF (v/v) for 2 x 2 minutes.
-
Wash the resin with DMF (5 x resin volume) to remove excess base and salts.
-
-
Coupling:
-
In a separate vessel, prepare the activation mixture by dissolving this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (4 eq.) to the activation mixture to neutralize the this compound and provide a catalytic excess.
-
Add the activation mixture to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Data Presentation
The following tables summarize the expected quantitative data from the described protocols. The in situ neutralization protocol is expected to show a higher overall efficiency due to reduced cycle time and potentially improved coupling in aggregation-prone sequences.
Table 1: Reagent Stoichiometry
| Reagent | Equivalents (Protocol 1: In Situ) | Equivalents (Protocol 2: Standard) |
| This compound | 3 | 3 |
| HBTU | 2.9 | 2.9 |
| HOBt | 3 | 3 |
| DIEA | 7 | 4 (in activation) + separate neutralization step |
Table 2: Comparative Performance Metrics
| Parameter | Protocol 1: In Situ Neutralization | Protocol 2: Standard Neutralization |
| Coupling Time | 1-2 hours | 1-2 hours |
| Neutralization & Wash Time | 0 minutes (integrated) | ~15-20 minutes |
| Total Cycle Time | Shorter | Longer |
| Solvent Consumption | Lower | Higher |
| Expected Coupling Efficiency | >99% | >98% |
| Potential for Side Reactions | Reduced aggregation | Higher risk of aggregation |
Mandatory Visualization
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.
Caption: Workflow for the In Situ Neutralization Protocol.
Caption: Workflow for the Standard Neutralization Protocol.
Chemical Reaction Diagram
Caption: Key chemical transformations in the in situ protocol.
Conclusion
The in situ neutralization protocol for SPPS offers a streamlined and efficient alternative to traditional methods. When using amino acid salts such as this compound, this approach effectively combines the neutralization of both the peptide-resin and the incoming amino acid with the coupling reaction, thereby reducing cycle times, minimizing solvent usage, and potentially improving the synthesis of difficult peptide sequences. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of peptide synthesis and drug development, enabling them to optimize their synthetic strategies for enhanced productivity and purity.
References
Application Notes: The Use of H-Ala-OEt.HCl in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ala-OEt.HCl, or L-Alanine ethyl ester hydrochloride, is a versatile and fundamental building block in the field of peptide synthesis. Its primary application lies in the construction of peptide chains, where it serves as a readily available and cost-effective source of an N-terminally protected alanine residue. In the context of fragment condensation, a key strategy for the synthesis of large peptides and small proteins, this compound functions as an essential amino-component for the coupling of peptide fragments. This approach, which involves the synthesis of smaller peptide fragments that are subsequently coupled together, offers significant advantages over linear solid-phase peptide synthesis (SPPS), particularly for long and complex sequences. These advantages include easier purification of intermediates and the potential for higher overall yields.
The ethyl ester group in this compound provides temporary protection for the C-terminal carboxylic acid of the alanine residue, preventing its participation in the peptide bond formation. The hydrochloride salt form enhances the stability and solubility of the compound. Prior to its use in a coupling reaction, the free amine is typically liberated in situ by the addition of a non-nucleophilic base.
Applications in Fragment Condensation
The use of this compound in fragment condensation is particularly relevant in the following scenarios:
-
Solution-Phase Peptide Synthesis (SPPS): In solution-phase synthesis, protected peptide fragments are coupled together in a suitable solvent. This compound can be used as the starting amino acid for the synthesis of a C-terminal peptide fragment, or it can be coupled with a protected peptide acid to elongate a peptide chain from the N-terminus.
-
Hybrid Solid-Phase/Solution-Phase Synthesis: This approach combines the efficiency of solid-phase synthesis for the preparation of peptide fragments with the advantages of solution-phase coupling for their condensation. This compound can be incorporated into a fragment that is synthesized in solution and subsequently coupled to a resin-bound peptide.
-
Synthesis of Bioactive Peptides and Pharmaceuticals: Many biologically active peptides and peptidomimetics require the incorporation of alanine residues. Fragment condensation using this compound provides a robust method for the large-scale and high-purity synthesis of such molecules for research and drug development.
Key Considerations for Optimal Use
To ensure successful fragment condensation reactions involving this compound, several factors must be carefully considered:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical to achieve high coupling efficiency and minimize racemization. Common coupling reagents used in fragment condensation include carbodiimides (e.g., DCC, DIC, EDC), phosphonium salts (e.g., PyBOP, HBTU, HATU), and uronium salts (e.g., HBTU, HATU). The choice of reagent will depend on the specific peptide sequences being coupled and the reaction conditions.[1]
-
Racemization Suppression: The risk of racemization at the C-terminal amino acid of the peptide acid fragment is a significant concern in fragment condensation. The addition of racemization suppressants such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential.[2]
-
Solvent Selection: The choice of solvent is crucial for ensuring the solubility of all reactants and for promoting an efficient reaction. Common solvents for solution-phase fragment condensation include dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).
-
Base Selection: A tertiary amine base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride of this compound and to facilitate the coupling reaction. The amount of base should be carefully controlled to avoid side reactions.
-
Reaction Monitoring: The progress of the coupling reaction should be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the reaction endpoint and to assess the purity of the product.
Quantitative Data Summary
The following table summarizes representative yields and purities achieved in various peptide fragment condensation studies. While these examples do not specifically use this compound, they provide a valuable benchmark for the outcomes that can be expected in well-optimized fragment condensation protocols.
| Peptide Fragment Synthesized | Synthesis Strategy | Coupling Method | Yield (%) | Purity (%) | Reference |
| TD2.2 BBB Shuttle Peptide (30-mer) | Solid-Phase Fragment Condensation [15+5+5+5] | DIC, OxymaPure in DMF | - | ~71 | [2] |
| HIV-1 Protease C-terminal Fragment (78-99) | Solid-Phase Fragment Condensation (swelling volume) | DIC, HOBt in DMA | 81 | - | [3][4] |
| HIV-1 Protease C-terminal Fragment (78-99) | Solid-Phase Fragment Condensation (conventional volume) | DIC, HOBt in DMA | 21 | - | [3][4] |
| Glial-specific BBB shuttle peptide fragment (Fmoc-S(tBu)Y(tBu)W(Boc)Y(tBu)R(Pbf)IVLS(tBu)R(Pbf)T(tBu)GR(Pbf)N(Trt)G-OH) | Solid-Phase Synthesis | DIC, OxymaPure in DMF | 95.1 | 74.1 | [2] |
| Glial-specific BBB shuttle peptide fragment (Fmoc-R(Pbf)LR(Pbf)VG-OH) | Solid-Phase Synthesis | DIC, OxymaPure in DMF | 98.3 | 96.3 | [2] |
| Liraglutide Fragment (Fmoc-AA(17-26)-OH) | Solid-Phase Synthesis | Not Specified | 95 | 95 | [5] |
| Liraglutide Fragment (Boc-AA(1-8)-OH) | Solid-Phase Synthesis | Not Specified | 95 | 97 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Fragment Condensation using this compound
This protocol describes a general method for the coupling of a protected peptide acid (Fragment A) with this compound (as the initial amino acid of Fragment B) in solution.
Materials:
-
N-terminally protected peptide acid (Fragment A)
-
This compound
-
Coupling Reagent (e.g., HBTU)
-
Racemization Suppressant (e.g., HOBt)
-
Tertiary Amine Base (e.g., DIPEA)
-
Anhydrous Solvent (e.g., DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) supplies
-
HPLC system for analysis
Procedure:
-
Preparation of Reactants:
-
Dissolve the N-terminally protected peptide acid (Fragment A, 1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
In a separate flask, suspend this compound (1.2 eq.) in anhydrous DMF.
-
-
Activation of the Carboxylic Acid:
-
Cool the solution of Fragment A and HOBt to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HBTU, 1.1 eq.) to the cooled solution and stir for 10-15 minutes. Activation can be monitored by TLC.
-
-
Coupling Reaction:
-
To the suspension of this compound, add DIPEA (2.5 eq.) and stir for 5 minutes at 0 °C to liberate the free amine.
-
Slowly add the activated Fragment A solution to the H-Ala-OEt solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Determine the final yield of the purified product.
-
Visualizations
Caption: Experimental workflow for solution-phase fragment condensation.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5z.com [5z.com]
- 5. CN104650219B - The method that fragment condensation prepares Liraglutide - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of H-Ala-OEt.HCl with 2-Chlorotrityl Chloride Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) with 2-chlorotrityl chloride (2-CTC) resin.
Introduction
2-Chlorotrityl chloride (2-CTC) resin is a versatile solid support widely used in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. Its key feature is the acid-labile linkage it forms with carboxylic acids, allowing for the cleavage of synthesized peptides or small molecules under very mild acidic conditions, while keeping acid-sensitive protecting groups intact[1][2][3].
The standard application of 2-CTC resin in SPPS involves the esterification of the C-terminus of an N-protected amino acid to the resin. However, the query specifies the reaction of this compound, an amino acid with a protected C-terminus (ethyl ester) and a free amino group (as a hydrochloride salt). In this context, the reaction will proceed via the nucleophilic attack of the primary amine of alanine ethyl ester on the electrophilic trityl chloride of the resin. This results in the formation of an N-trityl bond, attaching the alanine ethyl ester to the resin via its nitrogen atom. It is important to note that this is a non-standard approach for initiating solid-phase peptide synthesis, as the peptide chain is typically grown from the C-terminus. This protocol is therefore provided for applications requiring the specific immobilization of an amino acid ester through its amino group.
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol details the procedure for the attachment of alanine ethyl ester to the 2-CTC resin. The process involves the neutralization of the amine hydrochloride followed by the N-alkylation reaction with the resin and subsequent capping of any unreacted sites.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)
-
This compound (Alanine ethyl ester hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Reaction vessel with a frit
-
Mechanical shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of 2-CTC resin in the reaction vessel.
-
Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the solvent.
-
-
Neutralization of this compound:
-
In a separate flask, dissolve this compound (2-4 equivalents relative to the resin loading) in anhydrous DCM or THF (10 mL per gram of resin).
-
Add DIPEA (1.1 equivalents relative to this compound) to the solution to neutralize the hydrochloride salt and generate the free amine. Stir the solution for 10 minutes at room temperature.
-
-
Loading of Alanine Ethyl Ester onto the Resin:
-
Add the solution of neutralized H-Ala-OEt from step 2 to the swollen resin.
-
Agitate the mixture on a mechanical shaker for 2-4 hours at room temperature.
-
-
Capping of Unreacted Sites:
-
To cap any unreacted chlorotrityl groups on the resin, add methanol (0.8 mL per gram of resin) to the reaction mixture.
-
Continue to agitate for an additional 30 minutes.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with:
-
DCM (3 x 10 mL per gram of resin)
-
A mixture of DCM/MeOH/DIPEA (17:2:1, v/v/v) (3 x 10 mL per gram of resin)
-
DCM (3 x 10 mL per gram of resin)
-
Methanol (2 x 10 mL per gram of resin)
-
-
-
Drying:
-
Dry the resin under vacuum to a constant weight. The loading can be estimated by the weight gain of the resin.
-
Protocol 2: Cleavage of N-Trityl-Alanine Ethyl Ester from the Resin
This protocol describes the cleavage of the N-tritylated alanine ethyl ester from the 2-CTC resin under mild acidic conditions.
Materials:
-
N-Trityl-Ala-OEt loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetic acid (AcOH)
-
Trifluoroethanol (TFE)
-
Collection flask
Procedure:
-
Resin Swelling:
-
Swell the N-Trityl-Ala-OEt loaded resin in DCM (10 mL per gram of resin) for 30 minutes.
-
-
Cleavage:
-
Method A (TFA/DCM):
-
Prepare a 1% (v/v) solution of TFA in DCM.
-
Add the cleavage solution to the resin (10 mL per gram of resin).
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the filtrate into a collection flask. Repeat the cleavage step one more time and combine the filtrates.
-
-
Method B (AcOH/TFE/DCM):
-
Prepare a mixture of AcOH/TFE/DCM (e.g., 1:2:7 v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate for 30-60 minutes at room temperature.
-
Drain the filtrate and repeat the cleavage.
-
-
-
Work-up:
-
Evaporate the combined filtrates under reduced pressure to remove the solvent.
-
The crude product can be further purified by appropriate methods such as chromatography if necessary.
-
Data Presentation
The loading efficiency of molecules onto 2-chlorotrityl chloride resin is dependent on various factors including the nature of the substrate, solvent, and reaction time. The following table summarizes typical loading efficiencies achieved for N-Fmoc protected amino acids, which can serve as a reference for the expected loading of this compound.
| Amino Acid (N-Fmoc) | Solvent | Reaction Time (min) | Loading Efficiency (%) | Reference |
| Fmoc-Ile-OH | DCM | 25 | ~99% | [1] |
| Fmoc-Ile-OH | DCE | 25 | ~98% | [1] |
| Fmoc-Ala-OH | DCE | 25 | ~95% | [1] |
| Fmoc-Gly-OH | DCE | 25 | ~96% | [1] |
| Fmoc-Phe-OH | DCE | 25 | ~97% | [1] |
Note: The loading efficiency for this compound is expected to be in a similar range, though empirical determination is recommended.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the process of loading this compound onto 2-chlorotrityl chloride resin and the subsequent cleavage.
Caption: Workflow for loading this compound onto 2-CTC resin.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the chemical transformation occurring during the loading process.
Caption: Reaction pathway for loading this compound onto 2-CTC resin.
References
Application Notes and Protocols: Esterification of L-alanine to H-Ala-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of L-alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a common intermediate in peptide synthesis and drug development. The procedures outlined are based on established chemical literature, offering reliable methods for laboratory application.
Introduction
The esterification of amino acids is a fundamental reaction in bio-organic and medicinal chemistry. L-alanine ethyl ester hydrochloride is a protected form of L-alanine, where the carboxylic acid group is converted to an ethyl ester, and the amino group is protonated as a hydrochloride salt. This protection strategy is crucial for preventing self-polymerization and enabling selective reactions at the amino group during peptide synthesis. Two common and effective methods for this transformation involve the use of thionyl chloride in ethanol and the bubbling of hydrogen chloride gas through an ethanolic suspension of L-alanine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from different reported procedures for the synthesis of this compound, providing a comparative overview of reaction conditions and outcomes.
| Parameter | Method 1: Thionyl Chloride | Method 2: Hydrogen Chloride Gas |
| Starting Material | L-alanine | L-alanine |
| Reagents | Thionyl chloride, Ethanol | Hydrogen chloride gas, Dry Ethanol |
| L-alanine (g) | 3.56 | 100 |
| L-alanine (mol) | 0.04 | 1.12 |
| Ethanol (mL) | 30 | 800 |
| Thionyl Chloride (mL) | 3.6 | - |
| Initial Temperature | -5 °C[1][2] | Not specified, likely room temp. |
| Reaction Temperature | 78 °C (Reflux)[1][2] | Reflux |
| Reaction Time | 1.5 hours[1][2] | 2 hours[1] |
| Purification | Vacuum distillation | Recrystallization from ethanol-diethyl ether[1] |
| Yield | > 80%[1][2] | 98%[1] |
Experimental Protocols
Method 1: Esterification using Thionyl Chloride
This protocol describes the synthesis of this compound using thionyl chloride as the esterification agent. This method is efficient and generally provides high yields.
Materials:
-
L-alanine
-
Absolute Ethanol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3.56 g (0.04 mol) of L-alanine in 30 mL of absolute ethanol.[1][2]
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add 3.6 mL of thionyl chloride dropwise to the stirred suspension. Maintain the temperature below 0 °C during the addition.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 78 °C.
-
Upon completion of the reaction, remove the solvent by vacuum distillation using a rotary evaporator to obtain the crude L-alanine ethyl ester hydrochloride.[1][2]
-
The product can be further purified by recrystallization from ethanol-diethyl ether if necessary.
Expected Outcome: This procedure is expected to yield over 80% of L-alanine ethyl ester hydrochloride as a white solid.[1][2]
Method 2: Esterification using Hydrogen Chloride Gas
This protocol details the synthesis of this compound by bubbling hydrogen chloride gas through an ethanolic suspension of L-alanine. This is a classic and high-yielding method.
Materials:
-
L-alanine
-
Dry Ethanol
-
Hydrogen chloride (HCl) gas
-
Gas dispersion tube
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Apparatus for recrystallization (beakers, filter funnel, etc.)
-
Diethyl ether
Procedure:
-
Suspend 100 g (1.12 mol) of L-alanine in 800 mL of dry ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.[1]
-
Bubble dry hydrogen chloride gas through the stirred suspension.
-
Once the L-alanine has dissolved, heat the solution to reflux and continue for 2 hours.[1]
-
After the reflux period, concentrate the solution in vacuo to obtain the crude product.[1]
-
Recrystallize the crude solid from a mixture of ethanol and diethyl ether to yield pure L-alanine ethyl ester hydrochloride as a white solid.[1]
Expected Outcome: This method can produce a high yield of up to 98% of the desired product.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the esterification of L-alanine to this compound.
Caption: General workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Preventing racemization of H-Ala-OEt.HCl during activation
Topic: Preventing Racemization of H-Ala-OEt.HCl during Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and prevent racemization during the activation of amino acids for peptide synthesis, with a specific focus on couplings involving this compound.
Troubleshooting Guide: High Levels of Racemization Detected
This guide addresses specific issues that can lead to a loss of stereochemical integrity during the activation and coupling of an N-protected amino acid to this compound.
| Observation | Potential Cause(s) | Suggested Solutions |
| High percentage of D-enantiomer in the final product. | Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) used without an additive are known to cause significant racemization. | - Add an anti-racemization additive: Incorporate additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide-based coupling reagents.[1][2] - Switch to a lower-racemization coupling reagent: Utilize uronium/aminium salts (e.g., HATU, HBTU, COMU) or phosphonium salts (e.g., PyBOP), which are generally more efficient and lead to less racemization.[3][4][5] |
| Strong or Sterically Unhindered Base: The type and amount of base used to neutralize this compound and facilitate the coupling can significantly impact the rate of racemization. Stronger, less sterically hindered bases can more readily abstract the α-proton of the activated amino acid. | - Use a weaker or sterically hindered base: N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferable to N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[6] - Optimize base concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently. | |
| Prolonged Activation Time: Allowing the N-protected amino acid to exist in its activated state for an extended period before the addition of this compound increases the opportunity for racemization. | - Minimize pre-activation time: If a pre-activation step is necessary, keep it as short as possible (e.g., 1-5 minutes).[7] - Employ in-situ activation: Add the coupling reagent to the mixture of the N-protected amino acid, this compound, and the base simultaneously. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of racemization. | - Lower the reaction temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, particularly during the activation step.[6] | |
| Inappropriate Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization. | - Use less polar solvents: When solubility allows, consider using solvents like dichloromethane (DCM) or a mixture of DCM and N,N-dimethylformamide (DMF) to potentially reduce racemization. | |
| Low coupling yield despite using a powerful coupling reagent. | Steric Hindrance: Although alanine has a small side chain, the N-protecting group and the ethyl ester of the incoming nucleophile can contribute to steric hindrance. | - Increase reaction time or temperature slightly: While monitoring for racemization, a modest increase in reaction time or a gradual warming from 0 °C to room temperature might be necessary. - Switch to a more potent coupling reagent: For particularly challenging couplings, reagents like HATU or COMU may provide better results.[2][4][5] |
| Aggregation: While less common with small peptides, aggregation can hinder the reaction. | - Change the solvent: Solvents like N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can help disrupt aggregation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of a chiral amino acid (typically the L-form in natural peptides) is converted into a mixture of both L- and D-enantiomers. This loss of stereochemical integrity is a major concern as it can lead to the formation of diastereomeric peptides, which may have different biological activities and are often difficult to separate.
Q2: What is the primary mechanism of racemization during the activation of an N-protected amino acid?
A2: The most common mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate after the activation of the carboxyl group. The α-proton of this intermediate is acidic and can be easily abstracted by a base. This leads to a planar, achiral intermediate. The incoming amine nucleophile (H-Ala-OEt) can then attack from either face of this planar ring, resulting in a mixture of L- and D-products. A secondary mechanism is the direct enolization of the activated carboxylic acid, where a base directly removes the α-proton. Urethane-based protecting groups like Boc and Fmoc are known to suppress the rate of oxazolone formation compared to acyl-type protecting groups.[8]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][9] However, any amino acid can undergo racemization under suboptimal activation conditions.
Q4: How do coupling additives like HOBt and Oxyma prevent racemization?
A4: Additives like HOBt and Oxyma react with the highly reactive intermediate formed by the coupling reagent (e.g., a carbodiimide) to generate an active ester. These active esters are more stable and less prone to oxazolone formation than the initial activated species. They are still sufficiently reactive to readily couple with the amine component (H-Ala-OEt), but the reduced rate of the competing racemization pathway preserves the stereochemical integrity of the amino acid.[10]
Q5: Is pre-activation of the amino acid recommended?
A5: While pre-activation can ensure the formation of the active ester before the amine is introduced, prolonged pre-activation times can increase the risk of racemization. For most standard couplings, in-situ activation (adding all components together or with minimal delay) is preferred. If pre-activation is used, it should be kept to a minimum (1-5 minutes) and ideally be performed at a low temperature (e.g., 0 °C).[7]
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, protecting group, and reaction conditions. While specific data for the coupling of an N-protected alanine with this compound is not extensively published under a standardized set of conditions, the following table, adapted from a study on Fmoc-protected amino acids, illustrates the significant impact of the coupling reagent choice on racemization levels. The trends observed are generally applicable to other N-protected amino acids, including Boc-Ala-OH.
Table 1: Effect of Coupling Reagents on Racemization of Various Fmoc-Amino Acids [7]
| Coupling Reagent Combination | Fmoc-L-His(Trt)-OH (% Racemization) | Fmoc-L-Cys(Trt)-OH (% Racemization) | Fmoc-L-Ser(tBu)-OH (% Racemization) |
| HATU/NMM | 14.2 | 1.8 | 0.9 |
| HBTU/NMM | 10.2 | 1.1 | 0.1 |
| PyBOP/NMM | 10.1 | 1.3 | 0.1 |
| TBTU/NMM | 9.9 | 1.2 | 0.1 |
| DIC/Oxyma | 1.7 | 0.0 | 0.0 |
| DIC/HOBt | 1.7 | 0.3 | 0.0 |
Data demonstrates that the DIC/Oxyma and DIC/HOBt combinations result in significantly lower racemization across multiple sensitive amino acids compared to uronium/aminium-based reagents when NMM is used as the base.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of Boc-Ala-OH with this compound using DIC/Oxyma
This protocol is designed to minimize racemization during the formation of the dipeptide Boc-Ala-Ala-OEt.
Materials:
-
Boc-L-Ala-OH
-
H-L-Ala-OEt.HCl
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
NMM (N-methylmorpholine)
-
Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Neutralization: Add NMM (1.0 equivalent) to the solution to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.
-
Amino Acid and Additive: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and Oxyma (1.0 equivalent) in anhydrous DCM or DMF.
-
Cooling: Cool both solutions to 0 °C in an ice bath.
-
Activation: To the solution containing Boc-L-Ala-OH and Oxyma, add DIC (1.0 equivalent) dropwise while stirring.
-
Pre-activation (optional and brief): Stir the activation mixture at 0 °C for 5-10 minutes.
-
Coupling: Add the activated Boc-Ala-OH solution to the solution of neutralized H-Ala-OEt.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct. The filtrate can then be processed using standard aqueous work-up procedures (e.g., washing with dilute acid, dilute base, and brine, followed by drying and evaporation of the solvent) and purified by column chromatography if necessary.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method for determining the extent of racemization by analyzing the diastereomeric dipeptides (e.g., Boc-L-Ala-L-Ala-OEt and Boc-D-Ala-L-Ala-OEt) formed.
Procedure:
-
Sample Preparation: Take an aliquot of the crude reaction mixture after the coupling is complete. Dilute it with a suitable solvent (e.g., the mobile phase) to an appropriate concentration for HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic antibiotic-based columns (e.g., Ristocetin A) are often effective for separating amino acid derivatives.[11][12]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. For example, a starting point could be 10-30% 2-propanol in hexane.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the N-protecting group (e.g., Boc) or the peptide bond absorbs (e.g., ~210-220 nm).
-
-
Data Analysis:
-
The two diastereomers (L-L and D-L) should have different retention times.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of the D-L diastereomer (racemization) using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
-
Visualizations
Mechanism of Racemization
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: H-Ala-OEt.HCl in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-Ala-OEt.HCl (Alanine ethyl ester hydrochloride) in solution-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in peptide synthesis?
A1: The primary side reactions encountered when using this compound are diketopiperazine (DKP) formation and racemization of the alanine residue. Other potential issues include ester hydrolysis and incomplete neutralization of the hydrochloride salt, which can affect coupling efficiency.
Q2: What is diketopiperazine (DKP) formation and why is it a problem?
A2: Diketopiperazine formation is an intramolecular cyclization of a dipeptide ester to form a stable six-membered ring, leading to the termination of the peptide chain elongation.[1] This is particularly problematic after the formation of the first peptide bond with this compound, as the resulting dipeptide ester (e.g., X-Ala-OEt) is prone to this cyclization. This side reaction reduces the yield of the desired peptide and can complicate purification.
Q3: What is racemization in the context of using this compound?
A3: Racemization is the conversion of the L-alanine enantiomer into a mixture of L- and D-isomers during the activation and coupling steps. This loss of stereochemical purity can lead to diastereomeric impurities that are often difficult to separate and can have significant implications for the biological activity of the final peptide. The use of certain coupling reagents and bases can promote racemization.[2]
Q4: Can the ethyl ester of this compound be unintentionally cleaved during synthesis?
A4: Yes, the ethyl ester can be hydrolyzed under strongly basic or acidic conditions, although it is generally stable under the mildly basic conditions of the coupling reaction. Prolonged exposure to strong bases used for deprotection in some strategies (though less common in solution-phase with ester protection) or acidic conditions during workup can lead to the formation of the free carboxylic acid, which may not participate in subsequent coupling reactions as intended. The rate of hydrolysis is pH-dependent.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide, with a Major Byproduct Detected.
This issue is often indicative of diketopiperazine (DKP) formation, especially if the synthesis is halted after the first coupling step.
Troubleshooting Steps:
-
Confirm DKP Formation: Analyze the crude reaction mixture by LC-MS. The DKP byproduct will have a molecular weight corresponding to the cyclic dipeptide.
-
Optimize Reaction Conditions:
-
Temperature: Perform the coupling and subsequent handling of the dipeptide ester at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of cyclization.
-
Concentration: Use a higher concentration of reactants during the coupling of the third amino acid to favor the intermolecular reaction over the intramolecular cyclization.
-
Immediate Subsequent Coupling: Do not isolate the dipeptide ester if possible. Proceed with the next coupling step immediately after the formation and work-up of the dipeptide.
-
Experimental Protocol to Minimize Diketopiperazine Formation:
-
Step 1: Dipeptide Formation: Couple the N-protected amino acid (e.g., Boc-X-OH) with this compound using a suitable coupling reagent (e.g., HBTU/DIPEA) in an appropriate solvent like DMF or DCM at 0°C, allowing the reaction to warm to room temperature.
-
Step 2: Work-up: After the reaction is complete (monitored by TLC or LC-MS), perform a standard aqueous work-up to remove excess reagents and byproducts.
-
Step 3: Immediate Next Coupling: Without delay, dissolve the crude dipeptide ester in a suitable solvent and proceed with the deprotection of the N-terminal protecting group (if applicable) and the coupling of the third amino acid.
Issue 2: Presence of Diastereomeric Impurities in the Final Peptide.
This is a strong indication that racemization of the alanine residue has occurred during one or more coupling steps.
Troubleshooting Steps:
-
Choice of Coupling Reagent: The choice of coupling reagent significantly impacts the extent of racemization. Carbodiimide reagents like DCC and EDC can lead to higher racemization if used without an additive. Uronium/aminium salt-based reagents are generally preferred.
-
Use of Additives: Always use racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling reagents.[2]
-
Choice of Base: The base used for the neutralization of this compound and during the coupling reaction plays a crucial role. Sterically hindered bases are known to reduce racemization.
-
Temperature Control: Perform the activation and coupling steps at low temperatures (e.g., 0 °C) to minimize racemization.
Quantitative Data on Racemization:
While specific data for this compound is limited in readily available literature, the following table provides a general comparison of the racemization potential of different coupling reagents.
| Coupling Reagent | Additive | Base | Relative Racemization Risk |
| DCC/EDC | None | NMM/DIPEA | High |
| DCC/EDC | HOBt/Oxyma | NMM/DIPEA | Low |
| HBTU/HATU | - | DIPEA | Low to Moderate |
| PyBOP | - | DIPEA | Low |
| COMU | - | DIPEA | Very Low |
This table provides a qualitative comparison. Actual racemization levels depend on the specific amino acid, solvent, temperature, and reaction time.
Experimental Protocol for Minimizing Racemization:
-
Step 1: Neutralization: Dissolve this compound in an anhydrous solvent (e.g., DCM or DMF). Add one equivalent of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or collidine and stir for 10-15 minutes at room temperature.[4][5]
-
Step 2: Pre-activation: In a separate flask, dissolve the N-protected amino acid and the coupling reagent (e.g., HATU or COMU) in the same solvent. Add the required equivalents of base (typically 2 eq. of DIPEA) and allow the mixture to pre-activate for a few minutes at 0 °C.
-
Step 3: Coupling: Add the pre-activated amino acid solution to the neutralized this compound solution at 0 °C. Monitor the reaction by TLC or LC-MS until completion, while allowing the reaction to slowly warm to room temperature.
Issue 3: Incomplete or Sluggish Coupling Reaction.
This can be due to several factors, including improper neutralization of the this compound salt or issues with the coupling reagents.
Troubleshooting Steps:
-
Ensure Complete Neutralization: The hydrochloride salt of H-Ala-OEt must be fully neutralized to the free amine for the coupling reaction to proceed efficiently. The use of a slight excess (e.g., 1.05-1.1 equivalents) of a tertiary amine base like DIPEA or N-methylmorpholine (NMM) is recommended.[4] The choice of a non-nucleophilic base is crucial to avoid side reactions.
-
Check Reagent Quality: Ensure that the coupling reagents and solvents are anhydrous and of high purity. Moisture can deactivate coupling reagents.
-
Optimize Activation: For sterically hindered amino acids being coupled to H-Ala-OEt, a pre-activation step of the carboxylic acid component is often beneficial.
-
Solvent Choice: Ensure that all reactants are fully dissolved in the chosen solvent. DMF and DCM are common choices for solution-phase peptide synthesis.
Protocol for Effective Neutralization and Coupling:
-
Step 1: Preparation of Amine Component: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to ensure complete neutralization.[4]
-
Step 2: Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and a suitable coupling reagent (e.g., HBTU, 1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Step 3: Coupling Reaction: Add the activated amino acid solution to the neutralized H-Ala-OEt solution. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting diketopiperazine formation with N-terminal alanine esters
<_
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with diketopiperazine (DKP) formation, particularly when working with peptides containing N-terminal alanine esters.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during peptide synthesis. This occurs through an intramolecular cyclization of a dipeptide, particularly at the dipeptide stage of solid-phase peptide synthesis (SPPS).[1] The formation of DKP is problematic because it leads to a lower yield of the desired full-length peptide and introduces impurities that can be difficult to remove during purification.[1] In some cases, the DKP is cleaved from the resin support, resulting in a "traceless" loss of yield that may not be immediately apparent as an impurity in the final product analysis.[1]
Q2: Why are peptides with N-terminal alanine esters particularly susceptible to DKP formation?
A2: DKP formation is an intramolecular aminolysis reaction where the free N-terminal amino group attacks the ester carbonyl, leading to the formation of a stable six-membered ring.[2][3] Several factors make N-terminal alanine esters prone to this side reaction:
-
Steric Hindrance: Alanine is a sterically unhindered amino acid, which facilitates the approach of the N-terminal amine to the ester carbonyl for cyclization.
-
Nucleophilicity: The primary amine of the N-terminal alanine is a potent nucleophile. Once deprotected, it can readily attack the electrophilic carbonyl of the ester.
-
Leaving Group Quality: The alcohol (from the ester) is a better leaving group than an amine (from an amide bond), making ester linkages more susceptible to this cleavage than peptide bonds.[3]
Q3: What are the primary factors that promote DKP formation?
A3: Several experimental conditions can significantly influence the rate of DKP formation:
-
Peptide Sequence: The first two amino acids of the sequence are critical. Sequences with Proline or Glycine in the second position are especially prone to cyclization.[1][3] For instance, L,D-dipeptides often readily form DKPs.[2]
-
Deprotection Conditions: The basic conditions used for Fmoc-group removal, typically with piperidine, can catalyze the cyclization.[1]
-
Temperature: Higher temperatures during coupling or deprotection steps accelerate the rate of DKP formation.[1]
-
Solvent: The choice of solvent can affect the conformation of the peptide and the stability of the peptide-resin linkage, thereby influencing the cyclization rate.[1][4]
-
pH: The rate of DKP formation is highly dependent on pH. The unprotonated N-terminal amino group is more reactive, so conditions that favor the free amine will increase the rate of cyclization.[5]
Troubleshooting Guide
Problem: Significant loss of yield and/or a major impurity peak corresponding to a DKP is observed during peptide synthesis.
Below is a troubleshooting workflow to diagnose and mitigate DKP formation.
Caption: Troubleshooting workflow for DKP formation.
Quantitative Data Summary
The choice of Fmoc deprotection agent significantly impacts the extent of DKP formation. The following table summarizes the percentage of DKP formed using different deprotection cocktails for a susceptible peptide sequence on a solid support.
| Deprotection Cocktail | Solvent | DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 20% Piperidine | Toluene | 11.7 |
| 5% Piperazine | DMF or NMP | < 4.0 |
| 2% DBU, 5% Piperazine | NMP | Significantly reduced |
Data adapted from a study on a DKP-prone sequence.[6] The combination of 2% DBU and 5% piperazine in NMP was shown to be highly effective at suppressing DKP formation.[6][7]
Experimental Protocols
Protocol 1: In Situ Deprotection and Coupling to Minimize DKP Formation
This protocol is designed to trap the reactive free amine of the dipeptide ester by immediately acylating it with the incoming activated amino acid, thereby preventing intramolecular cyclization.[2][8]
Objective: To couple the third amino acid to a dipeptide ester (e.g., H-Ala-Pro-OMe) while minimizing DKP formation.
Materials:
-
Z-Ala-Pro-OMe (or other N-protected dipeptide ester)
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Boc-Leu-OSu (N-hydroxysuccinimide ester of Boc-Leucine) or other activated amino acid (3 equivalents)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the N-protected dipeptide ester (e.g., Z-Ala-Pro-OMe, 1 equivalent) in methanol.
-
Add the activated amino acid (e.g., Boc-Leu-OSu, 3 equivalents) directly to this solution.
-
Carefully add 10% Pd/C catalyst to the mixture.
-
Subject the reaction mixture to hydrogenolysis (e.g., using a balloon of H₂ or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected tripeptide.
-
Purify the product using standard chromatographic techniques.
Protocol 2: Optimized Fmoc-Deprotection Using DBU/Piperazine
This protocol uses a modified deprotection cocktail that has been shown to suppress DKP formation effectively during solid-phase peptide synthesis.[6][7]
Objective: To remove the Fmoc group from a resin-bound dipeptide with minimal DKP side-product formation.
Materials:
-
Fmoc-Ala-Xaa-Resin (e.g., on 2-CTC resin)
-
N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
Procedure:
-
Swell the peptide-resin in NMP.
-
Drain the solvent from the reaction vessel.
-
Add the deprotection solution (2% DBU, 5% piperazine in NMP) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time for a total of two treatments.
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.
-
Proceed immediately to the coupling step for the next amino acid.
Mechanism of Diketopiperazine Formation
The formation of a diketopiperazine from a dipeptide ester is a classic example of an intramolecular nucleophilic acyl substitution. The diagram below illustrates the cyclization of an Alanine-Proline methyl ester.
Caption: Mechanism of DKP formation from a dipeptide ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: H-Ala-OEt.HCl Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for H-Ala-OEt.HCl coupling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of L-Alanine ethyl ester hydrochloride (this compound), helping you diagnose and resolve them efficiently.
| Problem / Observation | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Insufficiently neutralized HCl salt: The presence of the hydrochloride salt of the amine starting material can hinder the reaction. | Use an adequate amount of a suitable base: Add a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the HCl and free the amine for reaction. Ensure at least one equivalent of base is used for the neutralization, plus any additional amount required by the coupling reagent. |
| Low reaction temperature: The reaction kinetics may be slow at lower temperatures. | Gradually increase the reaction temperature: While many coupling reactions are started at 0°C to minimize side reactions, allowing the mixture to warm to room temperature can increase the reaction rate. Monitor the reaction progress closely to avoid degradation. | |
| Inappropriate solvent: The choice of solvent can significantly impact reaction speed and solubility of reagents. | Select a suitable solvent: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used for peptide couplings. If solubility is an issue, consider using a solvent mixture. | |
| Formation of Side Products | Epimerization/Racemization: The chiral center of the amino acid can be compromised, especially with certain coupling reagents and bases. | Choose a suitable coupling reagent and base combination: Reagents like HATU, HBTU, and HOBt are known to suppress racemization. Using a hindered base like DIPEA can also minimize this side reaction. |
| Urea formation: The coupling reagent may react with itself to form a urea byproduct, reducing the amount of active reagent available. | Control the addition of reagents: Add the coupling reagent to the carboxylic acid component first to form the active ester before introducing the amine component. | |
| Difficulty in Product Purification | Excess coupling reagent and byproducts: Water-soluble byproducts from coupling reagents like EDC can complicate the purification process. | Perform an aqueous workup: Quench the reaction with water or a mild acid/base wash to remove water-soluble impurities before proceeding to chromatography. |
| Product solubility issues: The final coupled product may have different solubility characteristics than the starting materials. | Adjust the purification solvent system: Screen different solvent systems for chromatography to find the optimal conditions for separating your product from any remaining starting materials or byproducts. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my this compound reaction?
A1: The choice of coupling reagent depends on factors like desired reaction time, cost, and the need to suppress side reactions like racemization. Carbodiimide reagents like EDC are cost-effective but may require an additive like HOBt to improve efficiency and reduce side reactions. Urinium-based reagents like HATU and HBTU are highly efficient and known for fast reaction times and low racemization rates, making them a good choice for sensitive substrates.
Q2: What is the role of a base in the this compound coupling reaction, and which one should I use?
A2: A base is crucial for neutralizing the hydrochloride salt of H-Ala-OEt, liberating the free amine to participate in the coupling reaction. Tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. DIPEA is often preferred as its bulkiness can help minimize base-catalyzed side reactions such as racemization.
Q3: Can the reaction temperature be increased to speed up the coupling process?
A3: Yes, increasing the temperature can accelerate the reaction. Many protocols recommend starting the reaction at 0°C to control the initial exothermic reaction and then allowing it to warm to room temperature. However, for sluggish reactions, gentle heating might be necessary. It is important to monitor the reaction closely, as higher temperatures can also increase the rate of side reactions.
Q4: What are the most common solvents for this compound coupling, and does the choice matter?
A4: The most common solvents are aprotic polar solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN). The choice of solvent is important as it affects the solubility of the reactants and can influence the reaction rate. DCM is a good general-purpose solvent, while DMF can be beneficial for less soluble reactants.
Experimental Protocols
General Protocol for EDC/HOBt Coupling of a Carboxylic Acid with this compound
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an appropriate solvent (e.g., DCM or DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC.HCl (1.1 eq) to the mixture and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent and add a base (e.g., DIPEA, 1.2 eq) to neutralize the HCl salt.
-
Add the neutralized H-Ala-OEt solution to the pre-activated carboxylic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, proceed with an aqueous workup to remove water-soluble byproducts.
-
Purify the crude product using column chromatography.
Visualizing Experimental Workflow and Troubleshooting
Technical Support Center: Purification of Reaction Mixtures Containing H-Ala-OEt.HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: The most common methods for removing unreacted this compound include:
-
Aqueous Extraction: Utilizing the high water solubility of the hydrochloride salt to wash it out from an organic solution containing the desired product.
-
Crystallization: Inducing the precipitation of either the desired product or the unreacted starting material from a suitable solvent system.
-
Chromatography: Separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3]
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on several factors, including the properties of your desired product (solubility, stability), the scale of the reaction, and the required purity. A general decision-making workflow is illustrated below.
Q3: My desired product is also somewhat water-soluble. How can I effectively perform an aqueous extraction without significant product loss?
A3: If your product has some water solubility, you can minimize loss by:
-
Using a saturated aqueous salt solution (brine) for washing. This can decrease the solubility of organic compounds in the aqueous phase.
-
Performing multiple extractions with smaller volumes of water instead of a single extraction with a large volume.
-
Adjusting the pH of the aqueous wash. Depending on the pKa of your product, you may be able to suppress its ionization and reduce its solubility in water.
Q4: I'm trying to remove this compound by crystallization, but my product is oiling out. What should I do?
A4: Oiling out during crystallization can be addressed by:
-
Slowing down the crystallization process. This can be achieved by a slower cooling rate or by the slow addition of an anti-solvent.
-
Using a different solvent system. Experiment with various solvent and anti-solvent combinations.
-
Seeding the solution with a small crystal of the desired compound to encourage proper crystal lattice formation.
Q5: Can I use column chromatography to remove this compound?
A5: Yes, column chromatography is a viable option, especially for achieving high purity. Due to the polar and ionic nature of this compound, it will have a strong affinity for polar stationary phases like silica gel. A less polar mobile phase will elute your desired product first, leaving the this compound adsorbed to the column.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete removal of this compound after aqueous wash | Insufficient volume or number of washes. The pH of the aqueous phase is not optimal for partitioning the salt. | Increase the number of aqueous washes. Use a dilute acid wash (e.g., 1M HCl) to ensure the amino acid ester remains in its protonated, water-soluble salt form. |
| Low yield after purification | The desired product has some solubility in the aqueous wash. The product co-precipitated with the unreacted starting material during crystallization. | Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. Optimize crystallization conditions (solvent, temperature) to achieve selective precipitation. |
| Difficulty in filtering the product after crystallization | The crystals are too fine or have formed a gel. | Allow the crystallization to proceed more slowly. Consider using a different solvent system or adding a co-solvent to improve crystal morphology. |
| Streaking or poor separation on TLC/column chromatography | The sample is overloaded. The mobile phase is too polar. | Dilute the sample before loading it onto the chromatography medium. Use a less polar eluent system to improve the separation. |
Experimental Protocols
Protocol 1: Removal of this compound by Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step 2-3 times with fresh deionized water. To enhance removal, a final wash with a saturated sodium chloride solution (brine) can be performed.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. In contrast, the unreacted this compound should either be very soluble or insoluble in this solvent. A common technique involves dissolving the crude material in a minimum amount of a polar solvent (like ethanol or methanol) and then adding a less polar anti-solvent (like diethyl ether or hexanes) until turbidity is observed.[4][5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
The following table summarizes the physical properties of this compound relevant to its removal from reaction mixtures.
| Property | Value | Significance for Purification |
| Molecular Weight | 153.61 g/mol [6][7] | Useful for calculating molar equivalents and theoretical yields. |
| Appearance | White to off-white solid[7] | Physical characteristic for identification. |
| Solubility | Soluble in water.[8] Soluble in alcohols (e.g., ethanol).[4] Insoluble in non-polar organic solvents (e.g., diethyl ether, hexanes).[5][9] | This differential solubility is the basis for purification by extraction and crystallization. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Principle of liquid-liquid extraction for this compound removal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 3. savemyexams.com [savemyexams.com]
- 4. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. shop.bachem.com [shop.bachem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. PL238790B1 - Method of preparing amino acid alkyl ester hydrochloride - Google Patents [patents.google.com]
Impact of base choice on H-Ala-OEt.HCl coupling efficiency
Topic: Impact of Base Choice on H-Ala-OEt.HCl Coupling Efficiency
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the critical role of base selection in the amide coupling of L-Alanine ethyl ester hydrochloride (this compound).
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when using an amino acid hydrochloride salt like this compound?
When you use an amino acid ester in its hydrochloride (HCl) salt form, two equivalents of base are required. The first equivalent is to neutralize the HCl salt, liberating the free amine (H-Ala-OEt) for the coupling reaction. The second equivalent is to facilitate the coupling reaction itself, often by scavenging the proton released during amide bond formation. The choice of base is critical because it can significantly influence reaction rate, yield, and, most importantly, the stereochemical purity of the final product by affecting the rate of racemization.
Q2: What are the most common bases used for this type of coupling, and what are their primary characteristics?
The most frequently used bases are tertiary amines, which are chosen for their non-nucleophilic nature. Their properties, particularly basicity (pKa) and steric hindrance, are key factors in determining their suitability for a specific reaction.[1]
-
Triethylamine (TEA): A strong, relatively small base. While effective at promoting coupling, its low steric hindrance and strong basicity can increase the risk of racemization.[1]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A strong but sterically hindered base.[2] Its bulkiness makes it less nucleophilic than TEA and often preferred for reducing side reactions, including racemization.[2]
-
N-Methylmorpholine (NMM): A weaker base compared to TEA and DIPEA (pKa ~7.4).[1] Its moderate basicity makes it a popular choice for minimizing racemization, although it may lead to slower reaction rates.
-
2,4,6-Collidine: A sterically hindered and weak base (pKa ~7.4).[1] Its significant steric hindrance and low basicity make it very effective at suppressing racemization, especially in sensitive coupling reactions.[1][3]
Q3: How does the choice of base lead to racemization?
Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone. The proton on the chiral α-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.[3][4]
-
Direct Enolization (α-Abstraction): A base can directly remove the proton from the α-carbon of the activated amino acid, forming an achiral enolate intermediate.[3][5] Reprotonation can then occur from either face, resulting in a racemic mixture.
Stronger and less sterically hindered bases can accelerate both of these pathways, increasing the risk of producing the undesired D-isomer.[3][5]
Troubleshooting Guide
Issue 1: Low Coupling Yield
If you are experiencing low yields in your coupling reaction with this compound, consider the following:
| Potential Cause | Troubleshooting Action |
| Incomplete Neutralization | Ensure you are using at least 2 equivalents of base. One equivalent is consumed to neutralize the HCl salt, and another is needed for the coupling reaction itself. |
| Insufficient Basicity | If using a weak base like NMM or collidine with a slow coupling reagent, the reaction may be incomplete. Consider switching to a stronger base like DIPEA, but monitor for racemization. |
| Poor Reagent Quality | Ensure all reagents (coupling agents, bases, solvents) are fresh and anhydrous.[6] Tertiary amine bases can degrade over time. |
| Peptide Aggregation | In solid-phase synthesis, aggregation can make reactive sites inaccessible.[6] Consider switching to a more polar solvent like NMP or adding chaotropic salts.[7] |
| Steric Hindrance | If coupling a bulky N-protected amino acid, the combination of a hindered base and a hindered amino acid may slow the reaction. A less hindered base might be necessary, but this increases the risk of side reactions. |
Issue 2: High Levels of Racemization Detected
Discovering a significant percentage of the undesired diastereomer in your product is a common issue directly linked to the reaction conditions.
| Potential Cause | Troubleshooting Action |
| Base is too Strong / Not Hindered | This is the most common cause. A strong, non-hindered base like TEA can readily abstract the α-proton.[1] Solution: Switch to a weaker and/or more sterically hindered base. The recommended order to try is DIPEA -> NMM -> 2,4,6-Collidine .[1][4] |
| Over-activation | Allowing the carboxylic acid to be "pre-activated" with the coupling reagent and base for too long before adding the amine component can increase oxazolone formation.[8] Solution: Add the amine component shortly after the activation reagents are mixed. |
| High Reaction Temperature | Higher temperatures increase the rate of most reactions, including racemization. Solution: Perform the coupling at 0°C or room temperature. Low temperatures are consistently recommended for carbodiimide-mediated couplings.[4] |
| Polar Solvent | Highly polar solvents can sometimes favor racemization.[9] Solution: If possible with your substrates, consider a less polar aprotic solvent. |
| Coupling Reagent Choice | Some coupling reagents are more prone to causing racemization than others.[10] Solution: Ensure you are using additives like HOBt or Oxyma, especially with carbodiimides (e.g., DCC, EDC), as they are known to suppress racemization.[7][11] |
Data Summary: Base and Additive Impact on Racemization
The following table summarizes the general impact of different bases on coupling efficiency, with a focus on minimizing racemization.
| Base | Steric Hindrance | Basicity (pKa) | Typical Racemization Risk | Recommended Use Case |
| Triethylamine (TEA) | Low | ~10.7 | High | General purpose when racemization is not a concern. |
| DIPEA | High | ~10.1 | Moderate | A good first choice to balance reactivity and minimize racemization.[2] |
| N-Methylmorpholine (NMM) | Medium | ~7.4 | Low | Excellent for couplings where racemization is a known issue.[1][4] |
| 2,4,6-Collidine | High | ~7.4 | Very Low | Recommended for highly sensitive amino acids or fragment couplings where racemization must be suppressed.[1][3] |
Experimental Protocols
General Protocol for Solution-Phase Coupling of Boc-Xaa-OH with this compound using HATU/DIPEA
This protocol provides a standard procedure for a HATU-mediated coupling.
Materials:
-
Boc-protected amino acid (Boc-Xaa-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Boc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.0 eq) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add the remaining DIPEA (1.0 eq) to neutralize the salt and form the free amine.
-
Add the free amine solution from step 3 to the activated acid solution from step 2.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product as necessary, typically by flash column chromatography.
Visual Guides
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. Racemization in peptide synthesis | PPTX [slideshare.net]
- 10. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Minimizing Aspartimide Formation in Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing aspartimide formation, a common side reaction in peptide synthesis. The information is particularly relevant for syntheses involving sequences prone to this issue, regardless of the initial C-terminal amino acid, such as H-Ala-OEt.HCl.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a significant side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly when using the Fmoc (9-fluorenylmethoxycarbonyl) strategy.[1][2][3] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group.[1] This reaction is catalyzed by the basic conditions used for Fmoc deprotection, such as treatment with piperidine.[1]
Q2: What are the consequences of aspartimide formation?
A2: The formation of an aspartimide intermediate can lead to several undesirable by-products. The succinimide ring can be opened by nucleophiles, such as piperidine from the deprotection solution, leading to the formation of α- and β-piperidide adducts.[1] More problematically, the ring can also be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate from the target product. Furthermore, the chiral center of the aspartic acid can be epimerized during this process, resulting in D-aspartyl peptides. In some cases, it can also lead to chain termination.[2][4]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The amino acid residue immediately following the aspartic acid (the Asp-Xxx motif) has the most significant influence on the rate of aspartimide formation.[1] Sequences where Xxx is Gly, Ala, Ser, or Asn are particularly prone to this side reaction.[5] The Asp-Gly sequence is known to be one of the most problematic due to the lack of steric hindrance from the glycine residue.[1]
Q4: Does the C-terminal amino acid, such as this compound, influence aspartimide formation?
A4: For a long peptide sequence being synthesized on a solid support, the C-terminal amino acid is generally not considered a primary factor influencing aspartimide formation at an upstream Asp residue. The key determinants are the local sequence around the Asp residue (the Asp-Xxx motif) and the synthesis conditions. However, if the Asp residue is very close to the C-terminus, conformational effects could play a minor role. The primary concern for any synthesis is to choose the appropriate protective group and reaction conditions when an Asp residue is being incorporated.
Q5: What are the main factors that promote aspartimide formation?
A5: Several factors can increase the likelihood and rate of aspartimide formation:
-
Sequence: As mentioned, the Asp-Xxx motif is critical.
-
Base exposure: Prolonged or repeated exposure to the base used for Fmoc deprotection (e.g., piperidine) is a major cause.
-
Temperature: Higher temperatures can accelerate the rate of aspartimide formation.[6] This is a key consideration in microwave-assisted peptide synthesis.[7]
-
Solvent: The choice of solvent can have an impact.[1]
-
Asp side-chain protecting group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[1][6]
Troubleshooting Guide: Aspartimide Detected
If you have completed a synthesis and detected by-products with the same mass as your target peptide or a mass corresponding to a piperidide adduct, you may have an issue with aspartimide formation.
| Symptom | Potential Cause | Recommended Action |
| Major peak in HPLC with the correct mass, but poor biological activity or unexpected NMR signals. | Co-elution of α- and β-aspartyl isomers or D-Asp epimers. | 1. Use specialized analytical techniques to confirm the presence of isomers (e.g., specific enzymatic digestion, advanced NMR).2. Re-synthesize the peptide using one of the preventative strategies outlined below. Purification of these isomers is often extremely difficult or impossible. |
| Significant side-product peaks observed at +85 Da or other adducts. | Piperidide adducts formed from the opening of the aspartimide ring by piperidine.[1] | 1. Confirm the mass of the side product by mass spectrometry.2. If confirmed, re-synthesis is necessary. Focus on minimizing piperidine exposure time or using alternative deprotection reagents. |
| Incomplete synthesis or truncated sequences detected. | Chain termination caused by the formation of a stable piperazine-2,5-dione at the N-terminus after aspartimide formation.[2][4] | 1. Verify the truncated sequences by mass spectrometry.2. Re-synthesize using a strategy that completely prevents aspartimide formation, such as backbone protection.[2] |
Proactive Prevention Strategies
The most effective way to deal with aspartimide formation is to prevent it from occurring. Consider these strategies before starting your synthesis, especially for sequences known to be at high risk.
Strategy 1: Modification of Deprotection Conditions
One of the simplest approaches is to alter the Fmoc deprotection conditions to be less basic or to include additives that suppress the side reaction.
-
Use a weaker base: Replacing piperidine with a weaker base like piperazine can reduce the rate of aspartimide formation.[3]
-
Reduce exposure time: Minimize the deprotection time to what is necessary to remove the Fmoc group.
-
Add an acidic additive: The addition of a small amount of a weak acid to the piperidine solution can significantly suppress aspartimide formation.[8][9] Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or formic acid.[3][9]
Strategy 2: Use of Sterically Hindered Side-Chain Protecting Groups
Using a bulkier protecting group on the aspartic acid side chain can sterically hinder the cyclization reaction.
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OPhp)-OH: These protecting groups have shown to be more effective than the standard OtBu group in reducing aspartimide formation.[3]
-
Fmoc-Asp(OBno)-OH: This protecting group has demonstrated a very high level of suppression of aspartimide formation, even in challenging sequences.
Strategy 3: Backbone Protection
This is one of the most effective methods to completely eliminate aspartimide formation.
-
Introduction of a protecting group on the backbone amide nitrogen: By protecting the nitrogen of the amino acid following the Asp residue, the nucleophile required for the cyclization reaction is blocked. The 2-hydroxy-4-methoxybenzyl (Hmb) group is an example of such a backbone protecting group.[2]
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation for the challenging VKDGYI peptide sequence after prolonged treatment with 20% piperidine in DMF.
| Aspartic Acid Derivative | % Target Peptide Remaining | % Aspartimide & Related Products | % D-Asp Isomer | Reference |
| Fmoc-Asp(OtBu)-OH | 21.7 | 78.3 | 25.1 | |
| Fmoc-Asp(OMpe)-OH | 77.5 | 22.5 | 10.3 | |
| Fmoc-Asp(OBno)-OH | 99.9 | 0.1 | 0.2 |
Data is for the Asp-Gly containing peptide, representing a worst-case scenario, after 200 minutes of treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine/HOBt
This protocol is a simple modification of the standard deprotection procedure.
-
Prepare the deprotection solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Agitate the mixture for the minimum time required for complete Fmoc removal (typically 5-10 minutes, can be monitored by UV).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
-
Proceed: Continue with the standard coupling protocol.
Protocol 2: Synthesis using Fmoc-Asp(OBno)-OH
This protocol involves substituting the standard Asp-OtBu building block with the more protective OBno version.
-
Planning: Identify the Asp residue in your sequence that is at high risk for aspartimide formation.
-
Substitution: In your synthesis plan, replace the Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH at that specific position.
-
Synthesis: Perform the solid-phase peptide synthesis using your standard coupling and deprotection protocols. The coupling of Fmoc-Asp(OBno)-OH may require slightly longer coupling times or the use of a more potent activator due to its increased bulk, but it is generally compatible with standard procedures.
-
Cleavage and Deprotection: The OBno group is cleaved under standard TFA cleavage conditions, similar to the OtBu group. No special cleavage cocktail is required.
Visual Guides
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: Decision workflow for selecting an appropriate strategy to prevent aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Scavengers to use during cleavage of peptides containing alanine esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The focus is on the critical final step: the cleavage of peptides from the resin and the simultaneous removal of side-chain protecting groups, with a special consideration for peptides containing C-terminal alanine esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of scavengers in a cleavage cocktail?
A1: During the acidic cleavage of a peptide from the resin (e.g., using Trifluoroacetic Acid - TFA), protecting groups from the amino acid side chains are also removed. This process generates highly reactive carbocations (e.g., tert-butyl cations from Boc or tBu protecting groups). These electrophilic species can re-attach to or modify sensitive amino acid residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable side products. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or "scavenge" these reactive carbocations before they can react with the peptide, thus ensuring a higher purity of the final product.[1][2]
Q2: Are there specific challenges when cleaving peptides with a C-terminal alanine ester?
A2: While the fundamental cleavage chemistry remains the same, peptides with C-terminal esters can be susceptible to certain side reactions, although this is less frequently problematic than side reactions involving sensitive amino acid side chains. The primary concern is to ensure the complete and clean cleavage of the ester bond without modification of the peptide. The choice of scavengers is dictated more by the presence of sensitive amino acids within the peptide sequence than by the C-terminal ester itself. For instance, if the peptide contains Trp or Cys, appropriate scavengers for these residues are crucial.
Q3: My cleavage solution turned yellow/red. Is this a cause for concern?
A3: A change in color of the cleavage solution is often normal and not necessarily indicative of a problem. For instance, if the peptide contains Trityl (Trt)-protected amino acids such as Cys(Trt), His(Trt), Asn(Trt), or Gln(Trt), the cleavage solution may turn a deep yellow. This is due to the formation of the trityl carbonium ion, which is a chromophore.[3] Similarly, on some resins like PAL or Rink amide, the resin may change color from pink to red depending on the scavenger cocktail used, which typically does not affect the quality of the peptide.[3]
Q4: How do I choose the right cleavage cocktail for my peptide?
A4: The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of your peptide. For peptides without sensitive residues, a simple cocktail of TFA, water, and Triisopropylsilane (TIS) is often sufficient. However, for peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail containing a combination of scavengers is necessary to prevent side reactions.[4] The tables below provide guidance on choosing a suitable cocktail based on the peptide sequence.
Q5: My peptide did not precipitate upon addition of cold ether. What should I do?
A5: Failure to precipitate in cold ether can be due to several factors, including the peptide's properties (e.g., very hydrophilic or short) or issues with the cleavage itself. Here are some troubleshooting steps:
-
Concentrate the TFA: Before adding ether, carefully concentrate the TFA filtrate to a smaller volume (1-2 mL) under a gentle stream of nitrogen. Then, add the cold ether.
-
Extended Precipitation Time: If the peptide still doesn't precipitate, store the ether suspension at a lower temperature (4°C or -20°C) for an extended period (e.g., overnight).
-
Verify Cleavage: Use a small aliquot of the resin to perform a test cleavage and analyze the supernatant by mass spectrometry to confirm that the peptide was successfully cleaved from the resin. If not, the cleavage reaction may need to be repeated with fresh reagents or for a longer duration.[5]
-
Check Reagent Quality: Old or wet TFA and ether can sometimes lead to precipitation issues. Using fresh, high-quality reagents is recommended.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage of peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | - Incomplete cleavage from the resin.- Peptide re-attachment to the resin.- Poor precipitation of the peptide.- Incomplete coupling or deprotection during synthesis. | - Increase the cleavage reaction time or use a stronger acid cocktail.- Ensure a sufficient concentration of appropriate scavengers in the cleavage cocktail.- Concentrate the TFA filtrate before ether precipitation; try different anti-solvents.- Review the synthesis protocol and consider optimizing coupling/deprotection steps. |
| Presence of Significant Impurities in Crude Peptide (HPLC Analysis) | - Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations.- Oxidation of Met or Cys residues.- Incomplete removal of side-chain protecting groups.- Formation of deletion or truncated sequences during synthesis. | - Use a scavenger cocktail specifically designed for the sensitive residues present in your peptide (see tables below).- Degas all solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen). For Met(O), reduction post-cleavage is an option.- Extend the cleavage time or use a stronger cleavage cocktail. Monitor deprotection by HPLC.- Optimize the SPPS protocol, including coupling times and reagents. |
| Peptide is Insoluble After Lyophilization | - The peptide sequence is inherently hydrophobic. | - Test different solvents for dissolution, such as acetic acid, trifluoroethanol (TFE), or guanidine hydrochloride solutions.- For extremely hydrophobic peptides, purification may be attempted in the protected or semi-protected state. |
Data Presentation: Comparison of Common Cleavage Cocktails
The following tables summarize the composition of commonly used cleavage cocktails and their effectiveness in preventing specific side reactions.
Table 1: Composition of Common Cleavage Cocktails
| Cocktail Name | Composition (v/v/w) | Target Peptides & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | Suitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing multiple sensitive residues.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A good general-purpose, low-odor cocktail. Effective for scavenging trityl groups. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of methionine residues during cleavage. |
| TFA/EDT/TIS/H₂O | 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions. |
Table 2: Quantitative Comparison of Scavenger Efficiency in Preventing Side Reactions
| Sensitive Residue | Side Reaction | Cleavage Cocktail | Side Product Formation (%) | Reference |
| Cysteine (Cys) | S-tert-butylation | TFA/TIS/H₂O (95:2.5:2.5) | 18.6 | [6] |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | ~10.3 | [7] | ||
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | ~12.5 | [7] | ||
| Methionine (Met) | S-tert-butylation | TFA/TIS/H₂O (95:2.5:2.5) | Varies with time and temp. | [8][9] |
| Oxidation (Met(O)) | TFA/TIS/H₂O (95:2.5:2.5) | Varies with time and temp. | [8][9] | |
| Reagent H | Minimizes oxidation | |||
| Tryptophan (Trp) | Alkylation | TFA/H₂O (95:5) | Significant | [3] |
| TFA/TIS/H₂O (95:2.5:2.5) | Reduced | [10] | ||
| TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | Further Reduced | [10] |
Note: The exact percentage of side product formation can vary depending on the peptide sequence, resin, and specific reaction conditions.
Experimental Protocols
Detailed Methodology for a Standard TFA Cleavage and Peptide Precipitation
This protocol is suitable for the cleavage of a peptide from a solid support on a 0.1 mmol scale.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes (50 mL)
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual solvents from synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]
-
-
Cleavage Cocktail Preparation (Standard Cocktail):
-
Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
In a clean, dry glass vial, prepare the cleavage cocktail by carefully mixing:
-
9.5 mL TFA
-
0.25 mL Deionized water
-
0.25 mL TIS
-
-
Mix the solution gently. The cocktail should be prepared fresh just before use.[3]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the reaction vessel containing the dried resin.
-
Seal the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through the frit of the reaction vessel into a clean 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates in the same centrifuge tube.
-
-
Peptide Precipitation:
-
In a separate, larger centrifuge tube (e.g., 250 mL), add approximately 100 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[4]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]
-
-
Washing and Drying:
-
Centrifuge the suspension at low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet by adding fresh cold diethyl ether (2 x 30 mL), vortexing, centrifuging, and decanting after each wash. This removes residual scavengers and dissolved organic impurities.[5]
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
-
Analysis and Purification:
-
The dried crude peptide is now ready for analysis by HPLC and mass spectrometry, followed by purification.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peptide cleavage.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and qNMR for Purity Analysis of H-Ala-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for amino acid derivatives such as L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) is critical in research, pharmaceutical development, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) methodologies for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Method Comparison at a Glance
A summary of the primary analytical techniques for assessing the chemical and chiral purity of this compound is presented below.
| Parameter | Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing | Chiral HPLC | Quantitative NMR (qNMR) |
| Primary Use | Chemical purity and impurity profiling | Enantiomeric purity (separation of D- and L-isomers) | Absolute chemical purity and quantification of impurities |
| Principle | Separation based on polarity differences of the analyte and impurities, enhanced by an ion-pairing agent. | Differential interaction of enantiomers with a chiral stationary phase. | Quantification of nuclei (protons) in a magnetic field relative to a certified internal standard. |
| Reference Standard | Requires a well-characterized reference standard of this compound. | Requires reference standards for both L- and D-enantiomers for peak identification. | Does not require an analyte-specific reference standard; uses a certified internal standard. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in the mobile phase or a compatible solvent. | Precise weighing of the sample and internal standard, followed by dissolution in a deuterated solvent. |
| Common Impurities Detected | Process-related impurities (e.g., L-Alanine), degradation products, and other related substances. | D-Alanine ethyl ester hydrochloride. | Any proton-containing impurity present in sufficient quantity. |
| Advantages | High sensitivity, widely available, robust for routine analysis. | The definitive method for determining enantiomeric excess. | High precision and accuracy, provides structural information, primary analytical method. |
| Limitations | Purity is relative to the reference standard; may not detect non-chromophoric impurities. | Not suitable for assessing chemical purity (non-chiral impurities). | Lower sensitivity compared to HPLC-UV; requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below.
Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from its potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Ion-Pair Reagent | 5 mM Sodium Heptanesulfonate in Mobile Phase A |
| Gradient | 5% to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL. |
Potential Impurities to Monitor:
-
L-Alanine: The starting material for the synthesis.
-
L-Alanine methyl ester hydrochloride & L-Alanine propyl ester hydrochloride: Potential byproducts if other alcohols are present during synthesis.
-
Degradation products: Resulting from hydrolysis or other stress conditions.
Chiral HPLC for Enantiomeric Purity
This method is crucial for confirming the stereochemical integrity of L-Ala-OEt.HCl by separating it from its D-enantiomer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) column, Polysaccharide-based (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL. |
Quantitative NMR (qNMR) for Absolute Purity
qNMR provides a direct measurement of the absolute purity of this compound without the need for a specific reference standard of the analyte itself.
Experimental Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Deuterated water (D₂O) or Methanol-d₄ |
| Internal Standard | A certified reference material with known purity (e.g., Maleic acid, Dimethyl sulfone) |
| Sample Preparation | Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube. Add a known volume of deuterated solvent. |
| Acquisition | A 1D proton experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure full signal relaxation for accurate integration. |
| Data Processing | The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for HPLC analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Confirming H-Ala-OEt.HCl Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of amino acid incorporation during peptide synthesis is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for verifying the successful incorporation of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a crucial building block in the synthesis of modified peptides.
This guide delves into the experimental methodologies, data presentation, and comparative performance of key analytical techniques, offering supporting data to inform your selection of the most appropriate method for your research needs.
Mass Spectrometry: The Gold Standard for Peptide Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), stands as a primary and highly sensitive method for the characterization of synthetic peptides and the confirmation of specific amino acid incorporation. Its ability to provide precise mass information allows for the direct verification of the desired molecular modification.
Experimental Protocol: LC-MS/MS for this compound Incorporation
A typical workflow for confirming the incorporation of this compound into a peptide sequence involves the following steps:
-
Sample Preparation: The synthesized peptide is dissolved in a suitable solvent, commonly a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.[1] High salt concentrations should be avoided as they can interfere with ionization.[1]
-
Liquid Chromatography (LC) Separation: The peptide solution is injected into an LC system equipped with a C18 reversed-phase column. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptide of interest, separating it from impurities and unreacted starting materials.[2]
-
Electrospray Ionization (ESI): As the peptide elutes from the LC column, it enters the ESI source of the mass spectrometer. A high voltage is applied, causing the formation of charged droplets that evaporate to produce gas-phase, protonated peptide ions (e.g., [M+H]⁺, [M+2H]²⁺).[3]
-
Mass Analysis (MS1): The mass analyzer scans for the expected mass-to-charge (m/z) ratio of the modified peptide. The incorporation of H-Ala-OEt results in a specific mass increase compared to the unmodified peptide. The molecular weight of this compound is 153.61 g/mol , and the ethyl ester modification (C₂H₅) adds a mass of 28.03 Da compared to a standard alanine residue after peptide bond formation.
-
Tandem Mass Spectrometry (MS/MS): To confirm the location of the modification, the precursor ion corresponding to the modified peptide is isolated and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed to generate an MS/MS spectrum. This fragmentation pattern provides sequence information and pinpoints the exact location of the H-Ala-OEt residue.[4]
Data Presentation: Interpreting the Mass Spectrum
The successful incorporation of this compound is confirmed by observing a peak in the mass spectrum corresponding to the theoretical mass of the modified peptide. For instance, if a peptide with the sequence Gly-Gly-Gly has incorporated H-Ala-OEt at the C-terminus, the expected monoisotopic mass would be the sum of the residue masses (Gly + Gly + Ala-OEt) plus the mass of a terminal water molecule.
Table 1: Common Mass Shifts Observed in Peptide Synthesis via Mass Spectrometry
| Mass Shift (Δm) | Modification | Common Cause |
| +16 Da | Oxidation | Methionine (Met), Cysteine (Cys), Tryptophan (Trp) |
| +22 Da | Sodium adduct | Common in electrospray ionization (ESI) |
| +28 Da | Ethyl esterification | Incorporation of this compound |
| -18 Da | Pyroglutamate formation | N-terminal Glutamine (Gln) |
| +57 Da | Carbamidomethylation | Alkylation of Cysteine (Cys) |
| +71 Da | Glycine addition | Incomplete coupling or deprotection |
This table is adapted from a technical guide for identifying byproducts in peptide synthesis.[1]
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry is a powerful tool, other techniques can also be employed to confirm peptide structure and modifications.
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of peptides.[5][6] It involves the sequential cleavage and identification of amino acids from the N-terminus.
Experimental Protocol:
-
The peptide is immobilized on a solid support.
-
Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under basic conditions.[7]
-
Under acidic conditions, the derivatized N-terminal amino acid is cleaved.[8]
-
The released phenylthiohydantoin (PTH)-amino acid is identified by chromatography (e.g., HPLC).[9]
-
The cycle is repeated to determine the sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and conformation of peptides in solution.[10][11] It can be used to confirm the presence of specific residues and their connectivity.
Experimental Protocol:
-
The peptide is dissolved in a suitable deuterated solvent.[12]
-
A high-purity sample is required, typically at a concentration of 0.5-5 mM.[6]
-
One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY) are acquired.[13]
-
The chemical shifts and coupling constants of the protons and other nuclei are analyzed to determine the amino acid sequence and structure.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, including the amount of sample available, the desired level of detail, and throughput needs.
Table 2: Comparison of Analytical Techniques for Peptide Analysis
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Primary Information | Molecular weight, sequence, modification site | N-terminal sequence | 3D structure, conformation, connectivity |
| Sensitivity | High (femtomole to attomole)[14] | Moderate (picomole)[15] | Low (millimolar)[16] |
| Sample Amount | Low (nanograms to micrograms) | Moderate (micrograms) | High (milligrams)[6][10] |
| Throughput | High | Low (one residue per cycle) | Low |
| Blocked N-terminus | Tolerated | Not suitable[17] | Tolerated |
| Complex Mixtures | Can analyze complex mixtures | Requires purified sample | Requires purified sample |
| Quantitative Analysis | Yes (relative and absolute)[8] | Yes (stepwise yield)[18] | Yes (with internal standards) |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for confirming this compound incorporation using LC-MS/MS.
Caption: Experimental workflow for this compound incorporation confirmation.
Logical Relationship of Analytical Techniques
The decision to use a particular analytical technique can be guided by a logical flow based on the research question.
References
- 1. novor.cloud [novor.cloud]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. uab.edu [uab.edu]
- 4. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. nmr-bio.com [nmr-bio.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehu.eus [ehu.eus]
- 10. researchgate.net [researchgate.net]
- 11. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 13. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msf.ucsf.edu [msf.ucsf.edu]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 17. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 18. Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H-Ala-OEt.HCl and Fmoc-Ala-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) and N-α-Fmoc-L-alanine (Fmoc-Ala-OH), two alanine derivatives used in peptide chemistry. While both are sources of the alanine residue, their chemical structures dictate fundamentally different applications, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). This document clarifies their respective roles, supported by experimental data and detailed protocols, to guide researchers in selecting the appropriate building block for their synthetic strategy.
Fundamental Properties and Structural Differences
The primary distinction between Fmoc-Ala-OH and this compound lies in their protecting group strategy. Fmoc-Ala-OH is an N-terminally protected amino acid with a free carboxylic acid, designed specifically for iterative, C-to-N directional synthesis in SPPS.[1] In contrast, this compound possesses a free amino group (as a hydrochloride salt) and a C-terminally protected ethyl ester. This structure makes it unsuitable for direct use as a building block in the chain elongation steps of standard SPPS protocols.
Table 1: Comparison of Chemical and Physical Properties
| Property | Fmoc-Ala-OH | This compound |
| Chemical Structure | N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine | L-Alanine ethyl ester hydrochloride |
| Molecular Formula | C₁₈H₁₇NO₄ | C₅H₁₂ClNO₂ |
| Molecular Weight | 311.33 g/mol | 153.61 g/mol [2][3][4] |
| N-α Protection | Fmoc (Fluorenylmethoxycarbonyl) | None (Free amine as HCl salt) |
| C-α Protection | None (Free carboxylic acid) | Ethyl ester (-OEt) |
| Solubility | Soluble in DMF, NMP, DCM | Soluble in water, alcohols |
| Primary Application | Building block for Fmoc-SPPS[5] | Solution-phase synthesis, C-terminal modification |
| Deprotection (N-α) | Base-labile (e.g., 20% piperidine in DMF)[6][7][8] | Not applicable |
| Deprotection (C-α) | Not applicable | Saponification (e.g., NaOH) or acid hydrolysis |
Role and Performance in Solid-Phase Peptide Synthesis (SPPS)
The utility of an amino acid derivative in SPPS is critically dependent on having an orthogonal protecting group scheme, where the N-α protecting group can be removed selectively without cleaving the peptide from the resin or removing side-chain protecting groups.[5][7]
Fmoc-Ala-OH: The Standard Building Block
Fmoc-Ala-OH is the quintessential building block for modern SPPS. The Fmoc group provides robust protection for the α-amino group that is stable to the acidic conditions often used for final cleavage from the resin but is easily removed by a mild base like piperidine.[6][9] This allows for a repetitive cycle of deprotection and coupling to build the peptide chain on a solid support.
The synthesis cycle involves:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine solution.[8]
-
Activation & Coupling: The free carboxyl group of the incoming Fmoc-Ala-OH is activated using a coupling reagent (e.g., HATU, HBTU, DIC/Oxyma) and reacted with the newly exposed amine on the peptide chain.[10][11][12]
-
Washing: Excess reagents are washed away before the next cycle begins.
This well-established workflow enables the efficient and automated synthesis of long peptides.[13]
Caption: Iterative cycle of Solid-Phase Peptide Synthesis using Fmoc-Ala-OH.
This compound: An Incompatible Substrate for SPPS Elongation
This compound is fundamentally incompatible with the iterative nature of SPPS for several reasons:
-
Lack of N-α Protection: It has a free amino group. If used in a coupling step, this amine would react, but there is no temporary protecting group to remove for the subsequent coupling. This prevents chain elongation.
-
Neutralization Requirement: The amine is protonated as a hydrochloride salt and requires neutralization with a non-nucleophilic base (e.g., DIPEA) before it can participate in a reaction as a nucleophile.
-
Non-Orthogonal C-Terminal Protection: The ethyl ester is stable to the mild base used for Fmoc deprotection but requires harsh conditions (e.g., strong base or acid) for cleavage. These conditions are not compatible with most resins and side-chain protecting groups used in Fmoc-SPPS, which are designed for cleavage by moderate acids like TFA.
Therefore, a direct performance comparison in terms of coupling efficiency within a standard SPPS workflow is not feasible as they serve different synthetic functions.
Caption: Logical roles of Fmoc-Ala-OH vs. This compound in peptide synthesis.
Experimental Data and Performance Metrics
Quantitative data on SPPS focuses on coupling and deprotection efficiency, which directly impacts the purity and yield of the final peptide.[14]
Coupling Efficiency
For Fmoc-Ala-OH, coupling efficiency is influenced by the choice of coupling reagents, reaction time, and potential steric hindrance from the growing peptide chain.[10][15] Alanine is a non-bulky amino acid, and its coupling is generally efficient.
Table 2: Representative Coupling Conditions and Efficiency for Fmoc-Ala-OH
| Coupling Reagent | Base | Solvent | Time (min) | Typical Efficiency |
| HBTU/HOBt | DIPEA | DMF | 30 - 120 | >99% |
| HATU | DIPEA/Collidine | DMF | 30 - 60 | >99.5%[16] |
| DIC/Oxyma | N/A | DMF | 60 - 120 | >99% |
Note: Efficiency is sequence-dependent and can be lower in "difficult" sequences prone to aggregation.[17]
Deprotection Kinetics
The removal of the Fmoc group is typically rapid. Standard protocols using 20% piperidine in DMF achieve complete deprotection in under 20 minutes.[8] The reaction can be monitored by UV spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct released.
Table 3: Fmoc Deprotection Conditions
| Reagent | Solvent | Time (min) | Monitoring |
| 20% (v/v) Piperidine | DMF or NMP | 5 - 20 | UV-Vis at ~301 nm |
| 2% DBU, 2% Piperidine | DMF | 2 - 10 | UV-Vis at ~301 nm |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ala-OH in Manual SPPS
-
Resin Preparation: Start with a deprotected peptide-resin (containing a free N-terminal amine) in a reaction vessel. Wash the resin three times with DMF. Perform a Kaiser test to confirm the presence of the free amine.
-
Activation Solution: In a separate tube, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.[10]
Protocol 2: Standard Fmoc Deprotection
-
Resin Preparation: Start with the Fmoc-protected peptide-resin. Wash three times with DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling step.[6]
Protocol 3: Representative Solution-Phase Coupling using this compound
-
Reactant Preparation: Dissolve an N-protected amino acid (e.g., Boc-Leu-OH, 1 eq.) in DCM or DMF. Cool the solution to 0 °C.
-
Activation: Add a coupling reagent such as EDC.HCl (1.1 eq.) and HOBt (1.1 eq.). Stir for 15 minutes.
-
Nucleophile Preparation: In a separate flask, dissolve this compound (1.1 eq.) in the same solvent and add DIPEA (1.2 eq.) to neutralize the hydrochloride salt, forming the free amine.
-
Coupling: Add the neutralized H-Ala-OEt solution to the activated Boc-Leu-OH solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: Quench the reaction, perform an aqueous workup to remove byproducts and unreacted starting materials, and purify the resulting dipeptide (Boc-Leu-Ala-OEt) by chromatography.
Conclusion
Fmoc-Ala-OH and this compound are not interchangeable reagents for peptide synthesis. Their distinct chemical properties define their applications.
-
Fmoc-Ala-OH is the industry-standard, N-α-protected building block for the iterative chain elongation in Fmoc-based Solid-Phase Peptide Synthesis. Its design is optimized for the orthogonal strategy that underpins modern automated peptide synthesis.
-
This compound is an alanine derivative with a free amine and a protected carboxyl group. It is unsuitable for SPPS chain elongation but can be a useful reagent in solution-phase synthesis, such as for the synthesis of dipeptides or for introducing a C-terminal ethyl ester modification.
For researchers engaged in SPPS, Fmoc-Ala-OH is the correct and necessary choice for incorporating alanine residues into a growing peptide chain.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. apexbt.com [apexbt.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. chempep.com [chempep.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Ala-OEt.HCl vs. Boc-Ala-OH: A Strategic Guide to Alanine Introduction in Peptide Synthesis
In the intricate field of peptide synthesis, the choice of building blocks is paramount to the success of the synthetic strategy, influencing yield, purity, and the overall efficiency of the workflow. While both H-Ala-OEt.HCl (L-Alanine ethyl ester hydrochloride) and Boc-Ala-OH (N-tert-butoxycarbonyl-L-alanine) serve as sources of the amino acid alanine, they are not interchangeable. Their distinct chemical functionalities dictate their specific roles and strategic advantages in different phases of peptide construction. This guide provides a comprehensive comparison of their applications, supported by experimental insights, to aid researchers in making informed decisions for their synthetic endeavors.
Core Chemical Differences and Strategic Implications
The primary distinction between this compound and Boc-Ala-OH lies in their protecting group strategy, which defines their function in a peptide coupling reaction.
-
This compound possesses a protected carboxyl group (as an ethyl ester) and a free amino group, which is protonated as a hydrochloride salt.[1] To participate in a coupling reaction, the amino group must be deprotonated, typically through the addition of a non-nucleophilic base. It functions as the nucleophilic component (amine) in the formation of a peptide bond.
-
Boc-Ala-OH features a protected amino group (the Boc group) and a free carboxylic acid. This allows for the activation of the carboxyl group, turning it into an electrophilic species ready to react with a free amine. It serves as the electrophilic component (activated carboxyl) in a peptide coupling reaction.[2]
This fundamental difference means they are used at opposite ends of a peptide bond formation step. The "advantage" of one over the other is therefore entirely dependent on the synthetic design.
Comparative Data and Performance
Direct comparative studies showcasing one reagent's superiority over the other for the same synthetic step are not common, as they perform different roles. However, we can analyze their performance within their designated functions. The following table summarizes their properties and typical performance in peptide synthesis protocols.
| Feature | This compound | Boc-Ala-OH |
| Role in Coupling | Amine Component | Carboxyl Component |
| Protected Group | Carboxyl (Ethyl Ester) | Amine (Boc) |
| Reactive Group | Amine (after neutralization) | Carboxyl (after activation) |
| Solubility | Soluble in water.[1] | Varies with solvent; generally soluble in organic solvents used for peptide synthesis. |
| Primary Application | C-terminal ester formation in solution-phase synthesis; starting material for specific derivatives.[1][3] | N-terminal extension of a peptide chain in both solid-phase and solution-phase synthesis.[2] |
| Activation/Deprotection | Requires base neutralization before coupling.[1] | Requires carboxyl activation (e.g., with DCC, HBTU) for coupling and acid-mediated deprotection of the Boc group for chain elongation.[4][5][6] |
| Typical Yields | High (dependent on coupling partner and method) | High (>90% for standard couplings).[7] |
| Racemization Risk | Low for the alanine residue itself during coupling. | Low, but can be influenced by the choice of coupling reagent and conditions.[7] |
Strategic Advantages of this compound
The primary advantages of using this compound emerge in specific synthetic contexts, particularly in solution-phase peptide synthesis (SPPS).
-
Direct Introduction of a C-Terminal Ester: When the desired final peptide is a C-terminal ethyl ester, this compound is the ideal starting material. It allows for the direct coupling of the first N-protected amino acid to the alanine ethyl ester, streamlining the synthesis by avoiding a separate esterification step at the end.
-
Simplified Workup in Solution Phase: As a salt, it is readily soluble in aqueous media, which can be advantageous during workup procedures to remove excess reagents.
-
Cost-Effectiveness for C-Terminal Alanine: In large-scale solution-phase synthesis, using the ethyl ester directly can be a more economical approach for introducing the C-terminal alanine compared to solid-phase methods.
Strategic Advantages of Boc-Ala-OH
Boc-Ala-OH is a cornerstone of the widely used Boc-chemistry in solid-phase peptide synthesis (SPPS) and is also frequently used in solution-phase synthesis.
-
Versatility in Peptide Elongation: As the standard building block for introducing alanine at any non-C-terminal position, it allows for the stepwise elongation of a peptide chain from the C-terminus to the N-terminus.[2]
-
Established Protocols in SPPS: The use of Boc-protected amino acids is extensively documented with well-optimized protocols for coupling and deprotection, making it a reliable choice for automated and manual solid-phase synthesis.[8]
-
Orthogonal Protection Schemes: The Boc group is acid-labile, which allows for its use in orthogonal protection strategies where other protecting groups (e.g., Fmoc, which is base-labile) are present in the molecule.[]
Experimental Protocols
Protocol 1: Use of this compound in a Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of Boc-Phe-Ala-OEt, where this compound serves as the amine component.
Materials:
-
Boc-Phe-OH
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)[10]
-
1-Hydroxybenzotriazole (HOBt)[11]
-
N,N-Diisopropylethylamine (DIPEA)[10]
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
1M HCl solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve Boc-Phe-OH (1 equivalent), HOBt (1 equivalent), and EDC·HCl (1.1 equivalents) in DCM.
-
In a separate flask, suspend this compound (1 equivalent) in DCM and add DIPEA (2.2 equivalents) to neutralize the hydrochloride and free the amine. Stir for 10 minutes.
-
Add the neutralized H-Ala-OEt solution to the activated Boc-Phe-OH solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude dipeptide, Boc-Phe-Ala-OEt.
-
Purify by flash chromatography if necessary.
Protocol 2: Use of Boc-Ala-OH in Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol outlines the addition of an alanine residue to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Ala-OH
-
Dicyclohexylcarbodiimide (DCC) or HBTU/DIPEA
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for deprotection[5]
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid. Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a 10% DIPEA in DMF solution. Wash again with DMF.
-
Amino Acid Activation & Coupling: In a separate vessel, dissolve Boc-Ala-OH (3 equivalents) and an activating agent (e.g., DCC in DCM or HBTU/DIPEA in DMF) and allow to pre-activate for 10 minutes.
-
Add the activated Boc-Ala-OH solution to the neutralized resin and agitate for 2-4 hours.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling. The cycle of deprotection and coupling is repeated for subsequent amino acids.
Visualizing the Synthetic Workflows
The distinct roles of this compound and Boc-Ala-OH in peptide synthesis are best understood by visualizing their respective workflows.
Caption: Workflow for solution-phase synthesis using this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
The Bottom Line Up Front: A Cost-Effectiveness Analysis of H-Ala-OEt.HCl vs. Protected Amino Acids in Peptide Synthesis
In the competitive landscape of peptide research and drug development, optimizing synthesis strategies for both efficiency and cost is paramount. The choice of starting materials—specifically between using amino acid ethyl ester hydrochlorides like H-Ala-OEt.HCl and Nα-protected amino acids such as Fmoc-Ala-OH or Boc-Ala-OH—represents a critical decision point. This guide provides a detailed comparison to inform this choice, balancing raw material costs against the complexities of the synthetic workflow, potential side reactions, and overall time investment.
While protected amino acids, particularly those utilizing the Fmoc strategy, are the cornerstone of modern solid-phase peptide synthesis (SPPS) for their reliability and high purity outcomes, they come at a higher initial cost.[][2] Conversely, using a simple, un-protected amino acid ester hydrochloride is significantly cheaper per mole but shifts the complexity to the synthesis process itself, requiring careful control of reaction conditions to avoid costly side reactions and purification challenges. This analysis reveals that the most cost-effective strategy is not universal; it is highly dependent on the scale of synthesis, the complexity of the target peptide, and the purity requirements of the final product.
At a Glance: Cost of Starting Materials
The most immediate and striking difference lies in the procurement cost of the alanine building block. This compound is substantially less expensive than its Nα-protected counterparts. The cost difference is attributed to the additional synthetic steps required to add and purify the Boc and, especially, the more complex Fmoc protecting groups.
| Compound | Formula | Molecular Weight ( g/mol ) | Representative Price (USD/100g) | Representative Price (USD/mol) |
| This compound | C₅H₁₂ClNO₂ | 153.61 | ~$100 - $280 | ~$153 - $430 |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | ~$140 - $290 | ~$265 - $550 |
| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 311.33 | ~$75 - $160 | ~$241 - $514 |
Note: Prices are approximate and can vary significantly based on supplier, purity grade, and bulk purchasing.
The Synthetic Workflow: A Tale of Two Strategies
The choice of starting material dictates the entire synthetic workflow. Using this compound is typically suited for solution-phase synthesis and involves an in situ neutralization step before the peptide bond can be formed. In contrast, Fmoc-protected amino acids are the standard for Solid-Phase Peptide Synthesis (SPPS), where the workflow is a cycle of deprotection and coupling.
Workflow 1: Peptide Synthesis with this compound
This approach requires the free amine to be generated from the hydrochloride salt just before coupling. This is typically achieved by adding a non-nucleophilic base.
Workflow 2: Peptide Synthesis with Fmoc-Ala-OH
The Fmoc-SPPS workflow is cyclical. The key difference is the post-coupling deprotection step, which removes the Fmoc group from the newly added amino acid to prepare for the next coupling cycle.
Experimental Protocols: A Practical Comparison
To illustrate the differences, here are representative protocols for the synthesis of a simple dipeptide, Glycyl-Alanine.
Protocol 1: Solution-Phase Synthesis of Boc-Gly-Ala-OEt using this compound
Objective: To synthesize the protected dipeptide Boc-Gly-Ala-OEt.
Materials:
-
This compound (1.0 eq)
-
Boc-Gly-OH (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to generate the free amine.[3]
-
Activation: In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DCM. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[3]
-
Coupling: Add the activated Boc-Gly-OH solution to the free amine solution of alanine ethyl ester. Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.[3]
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide, Boc-Gly-Ala-OEt.
Protocol 2: Solid-Phase Synthesis of H-Gly-Ala-NH₂ using Fmoc-Ala-OH
Objective: To synthesize the dipeptide H-Gly-Ala-NH₂ on a solid support.
Materials:
-
Rink Amide resin (pre-loaded with Fmoc-Gly)
-
Fmoc-Ala-OH (3.0 eq)
-
HCTU (2.9 eq)
-
DIPEA (6.0 eq)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from glycine. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation: In a separate vial, dissolve Fmoc-Ala-OH (3.0 eq) and HCTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow to pre-activate for 5 minutes.
-
Coupling: Add the activated Fmoc-Ala-OH solution to the deprotected resin. Agitate for 1-2 hours at room temperature.[5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Final Deprotection: Perform a final Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM, then dry the resin under vacuum.
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
Quantitative Comparison: Performance and Resource Metrics
Direct head-to-head experimental data is scarce, but based on established principles of peptide chemistry, we can project the performance and resource consumption for each method.
| Metric | This compound (Solution Phase) | Fmoc-Ala-OH (Solid Phase) | Analysis |
| Reagent Cost | Low. Cheaper starting material. | High. Fmoc-amino acids and SPPS resins are more expensive.[] | The primary advantage of the hydrochloride approach is the low initial cost of the amino acid. |
| Synthesis Time | Variable. Can be fast for simple peptides but purification is time-consuming. | Longer (per cycle). Each cycle involves distinct deprotection, washing, and coupling steps.[5] | SPPS is often automated, reducing hands-on time despite longer cycle times. Solution-phase requires more manual intervention. |
| Solvent/Reagent Use | Moderate. Requires solvents for reaction, workup, and column chromatography. | High. Extensive washing steps in SPPS consume large volumes of solvents like DMF.[6] | Greener synthesis methods aim to reduce solvent use in SPPS, but it remains a significant factor. |
| Typical Yield | Variable (60-90%). Highly dependent on reaction conditions and purification efficiency. | High (>90% per step). Driving reactions to completion with excess reagents leads to high crude yields. | SPPS generally offers higher and more predictable yields for longer peptides due to the ease of using excess reagents. |
| Typical Purity | Variable. Crude product contains excess reagents and byproducts requiring extensive purification. | High. The washing steps remove most impurities, leading to a cleaner crude product that is easier to purify by HPLC. | The high purity of crude peptides from SPPS is a major advantage, reducing the burden on final purification. |
| Racemization Risk | Moderate to High. Risk of racemization exists during the activation step, influenced by the base, solvent, and coupling reagent.[7][8] | Low. Urethane-based protecting groups like Fmoc are specifically designed to suppress racemization during activation.[8] | For chiral integrity, the Fmoc strategy is generally superior and more reliable. |
The Deeper Dive: A Holistic Cost-Effectiveness Analysis
A true cost-effectiveness analysis extends beyond the price of the starting materials. It must encompass reagents, labor, equipment, and the cost of potential failure.
-
Direct Costs: While this compound is cheaper, the solution-phase method requires coupling reagents, a base for neutralization, and large volumes of solvents for purification. SPPS requires more expensive Fmoc-amino acids, resin, coupling reagents, and large volumes of high-purity solvents for washing steps. For a single coupling, the hydrochloride route is cheaper. For multi-step synthesis, the cumulative cost of reagents for SPPS can be substantial.
-
Indirect Costs (Labor & Time): Solution-phase synthesis is labor-intensive, requiring constant monitoring and manual workup/purification. SPPS, especially when automated, significantly reduces hands-on labor. The time saved, particularly for longer peptides, can represent a significant cost saving, freeing up researcher time for other tasks.
-
Equipment & Infrastructure: Solution-phase synthesis can be performed with standard laboratory glassware. SPPS often utilizes specialized automated synthesizers, which represent a significant capital investment but increase throughput and reproducibility.
-
Purification Costs: This is a critical factor. The crude product from a solution-phase synthesis using this compound is often a complex mixture, making purification by column chromatography difficult, time-consuming, and solvent-heavy. The cleaner crude product from SPPS simplifies purification, typically requiring only a final HPLC step, which reduces time, solvent consumption, and potential loss of product during purification.
-
Risk of Failure: The risk of side reactions, particularly racemization, is higher when using unprotected amino esters.[8] A failed or low-purity synthesis results in wasted materials, time, and labor, representing a total loss of investment. The higher reliability and lower risk of side reactions with the Fmoc strategy can be seen as a form of insurance, justifying the higher initial cost.[]
Decision Framework: Choosing Your Strategy
The optimal choice depends on a multi-faceted evaluation of the project's goals and available resources.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. "Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot" by Alexander M. Babel [bearworks.missouristate.edu]
- 7. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Racemization Risk of Alanine Derivatives: A Comparative Analysis of H-Ala-OEt.HCl
In the synthesis of peptides and other chiral molecules, maintaining the stereochemical integrity of amino acid derivatives is paramount. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can significantly impact the biological activity and safety of the final product. This guide provides a comparative analysis of the racemization risk of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) versus other commonly used alanine derivatives, supported by established chemical principles and experimental methodologies.
Understanding Racemization in Alanine Derivatives
Racemization of amino acids and their derivatives typically proceeds through two primary mechanisms, especially under basic conditions prevalent in peptide synthesis: enolization and oxazolone formation. The susceptibility of an alanine derivative to racemization is largely influenced by the nature of its N-terminal and C-terminal protecting groups.
This compound is the hydrochloride salt of alanine ethyl ester. In its solid, salt form, the amino group is protonated (-NH3+), which significantly reduces the acidity of the α-proton, thereby minimizing the risk of racemization. However, in solution and upon neutralization with a base to liberate the free amine for subsequent reactions, the risk of racemization becomes a critical consideration. The free amino group in H-Ala-OEt can act as a base, potentially promoting self-catalyzed racemization, although this is generally slow. The primary risk arises when external bases are added for reactions like peptide coupling.
Other common alanine derivatives include:
-
N-protected alanine: such as Boc-L-Ala-OH and Fmoc-L-Ala-OH, where the amino group is protected by a bulky group.
-
Activated esters of N-protected alanine: for example, N-hydroxysuccinimide (OSu) or pentafluorophenyl (Pfp) esters, which are highly reactive intermediates in peptide synthesis.
Comparative Racemization Risk
The racemization risk of this compound is best understood in the context of its intended use, typically as a nucleophile in a coupling reaction. The following table summarizes the relative risk of racemization for different alanine derivatives under basic conditions.
| Alanine Derivative | N-terminal Group | C-terminal Group | Relative Racemization Risk | Rationale |
| This compound | -NH3+Cl- (protonated) | -OEt (Ethyl Ester) | Low (as salt), Moderate (when neutralized) | The protonated amino group in the salt form protects against racemization. Upon neutralization, the free amino group is less electron-withdrawing than acyl groups, making the α-proton less acidic than in N-protected derivatives. |
| Boc-L-Ala-OH | Boc- (tert-Butoxycarbonyl) | -OH (Carboxylic Acid) | Low to Moderate | The urethane-type protecting group offers some protection against racemization. The free carboxylic acid is not activated. |
| Fmoc-L-Ala-OH | Fmoc- (Fluorenylmethyloxycarbonyl) | -OH (Carboxylic Acid) | Low to Moderate | Similar to Boc-protected alanine, the free carboxylic acid is not activated. |
| Boc-L-Ala-OPfp | Boc- (tert-Butoxycarbonyl) | -OPfp (Pentafluorophenyl Ester) | High | The strongly electron-withdrawing activated ester group significantly increases the acidity of the α-proton, making it highly susceptible to base-catalyzed racemization. |
| Fmoc-L-Ala-OSu | Fmoc- (Fluorenylmethyloxycarbonyl) | -OSu (N-Hydroxysuccinimide Ester) | High | Similar to the Pfp ester, the activated ester facilitates racemization. |
Experimental Protocols
Determining the extent of racemization is crucial for process development and quality control. A common method involves the use of chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Determination of Racemization of Alanine Derivatives by Chiral HPLC
1. Sample Preparation:
- A solution of the L-alanine derivative is prepared in a suitable solvent (e.g., acetonitrile, dimethylformamide).
- A base (e.g., triethylamine, diisopropylethylamine) is added to initiate the racemization process. The concentration of the base and the temperature are controlled.
- Aliquots are taken at different time points and the reaction is quenched by adding a weak acid.
2. Derivatization (if necessary):
- For derivatives without a strong chromophore, derivatization with a reagent such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) can be performed to form diastereomers that are separable on a standard C18 column.[1]
3. Chiral HPLC Analysis:
- Column: A chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column) is used.
- Mobile Phase: A suitable mixture of solvents, such as hexane/isopropanol or an aqueous buffer with an organic modifier, is used for elution.
- Detection: UV detection is typically employed.
- Quantification: The peak areas of the L- and D-enantiomers are integrated. The percentage of racemization is calculated as: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100
Visualizing Racemization Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the base-catalyzed racemization mechanism for an alanine ester and a typical experimental workflow for a racemization study.
Caption: Base-catalyzed racemization of H-Ala-OEt via an achiral enolate intermediate.
Caption: Experimental workflow for determining the rate of racemization.
Conclusion
The racemization risk of this compound is relatively low in its salt form. Upon neutralization for use in chemical reactions, its susceptibility to racemization is moderate, and generally lower than that of N-acylated alanine derivatives with activated carboxyl groups. The primary factors influencing the extent of racemization are the strength and concentration of the base used, the reaction temperature, and the solvent. For applications where stereochemical purity is critical, it is essential to carefully select reaction conditions and to analytically determine the extent of racemization.
References
A Comparative Guide to Orthogonal Protecting Group Strategies for Alanine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of peptide-based therapeutics, the strategic selection of protecting groups is a critical determinant of success. The ability to selectively mask and demask functional groups with high efficiency and fidelity is paramount. This guide provides a comprehensive comparison of three widely used orthogonal protecting group strategies—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—specifically tailored for their compatibility with L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl).
This document offers an objective analysis of the performance of each protecting group, supported by experimental data where available in the literature. It aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
At a Glance: Comparison of Protecting Group Strategies
The choice between Boc, Fmoc, and Cbz protecting groups for the N-terminal protection of this compound hinges on several factors, including the desired deprotection conditions, the stability of the C-terminal ethyl ester, and the overall synthetic strategy. The following table summarizes the key characteristics of each approach.
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Basic (e.g., Triethylamine) | Basic (e.g., NaHCO₃ or DIEA) | Basic (e.g., NaHCO₃) |
| Deprotection Condition | Acidic (e.g., TFA, HCl in dioxane) | Basic (e.g., 20% Piperidine in DMF) | Hydrogenolysis (e.g., H₂/Pd-C) |
| Orthogonality | Orthogonal to Fmoc and Cbz | Orthogonal to Boc and Cbz | Orthogonal to Boc and Fmoc |
| Ethyl Ester Stability | Potentially labile under strong acidic deprotection | Susceptible to hydrolysis under basic conditions | Generally stable under hydrogenolysis |
| Key Advantage | Robust and widely used in solution-phase synthesis | Mild deprotection, ideal for solid-phase synthesis | Stable to both acidic and basic conditions |
| Potential Drawback | Harsh acidic deprotection may cleave sensitive groups | Base-labile, piperidine is toxic | Requires catalytic hydrogenation |
Experimental Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for the protection of L-Alanine and its ethyl ester derivative. It is important to note that direct, side-by-side comparative studies for this compound are not extensively available in the literature; therefore, the data presented is a compilation from various sources and may reflect differing reaction scales and optimization levels.
N-Protection of Alanine/Alanine Ethyl Ester
| Protecting Group | Starting Material | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Boc | L-Alanine | NaOH | THF/H₂O | 17 h | 100% | [1] |
| Fmoc | L-Alanine | Na₂CO₃ | Dioxane/H₂O | 18 h | 99% | [2] |
| Cbz | L-Alanine | NaOH | H₂O | 2 h | 73% | [3] |
| Cbz | Alanine methyl ester HCl | Organic Base | Dichloromethane | Overnight | ~85% (of dipeptide) | [4] |
Compatibility of Ethyl Ester during Deprotection
| Protecting Group | Deprotection Reagent | Potential Side Reaction with Ethyl Ester | Mitigation Strategies |
| Boc | Trifluoroacetic acid (TFA) | Acid-catalyzed hydrolysis or trifluoroacetylation | Use of milder acids (e.g., HCl in dioxane), shorter reaction times, or scavengers. The HCl salt of the deprotected amine may precipitate, preventing further degradation.[5] |
| Fmoc | 20% Piperidine in DMF | Base-catalyzed hydrolysis (saponification) | Careful control of reaction time and temperature. |
| Cbz | H₂/Pd-C | Generally stable | Ensure neutral reaction conditions. |
Experimental Protocols
Detailed methodologies for the N-protection of this compound and subsequent deprotection are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions and scales.
N-Boc-L-Alanine Ethyl Ester (Boc-Ala-OEt) Synthesis
Materials:
-
L-Alanine ethyl ester hydrochloride (this compound)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1 equivalent) in DCM.
-
Add TEA (2.2 equivalents) to the suspension and stir until the solid dissolves.
-
Add (Boc)₂O (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Ala-OEt.
N-Fmoc-L-Alanine Ethyl Ester (Fmoc-Ala-OEt) Synthesis
Materials:
-
L-Alanine ethyl ester hydrochloride (this compound)
-
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and NaHCO₃ (2.5 equivalents) in a 1:1 mixture of dioxane and water.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with water and extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Fmoc-Ala-OEt.
N-Cbz-L-Alanine Ethyl Ester (Cbz-Ala-OEt) Synthesis
Materials:
-
L-Alanine ethyl ester hydrochloride (this compound)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in water and cool the solution in an ice bath.
-
Add NaHCO₃ (2.5 equivalents) to the solution.
-
Add Cbz-Cl (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Cbz-Ala-OEt.
Orthogonal Deprotection Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for the deprotection of each protecting group while highlighting the principle of orthogonality.
Caption: Boc deprotection workflow.
Caption: Fmoc deprotection workflow.
Caption: Cbz deprotection workflow.
Conclusion
The choice of an N-terminal protecting group for this compound is a critical decision that influences the entire synthetic strategy.
-
Boc protection is a classic and robust method, but the harsh acidic deprotection conditions require careful consideration, especially concerning the stability of the C-terminal ethyl ester.
-
Fmoc protection offers the advantage of mild basic deprotection, making it the cornerstone of modern solid-phase peptide synthesis. However, the potential for base-mediated hydrolysis of the ethyl ester must be managed.
-
Cbz protection provides a stable protecting group that is orthogonal to both acid- and base-labile groups, with its removal via hydrogenolysis being generally compatible with the ethyl ester. The requirement for catalytic hydrogenation, however, may not be suitable for all substrates or laboratory setups.
Ultimately, the optimal protecting group strategy will depend on the specific requirements of the target molecule and the subsequent synthetic steps. This guide provides a foundational understanding to aid researchers in navigating these choices effectively.
References
- 1. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 2. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Study: Alanine Methyl Ester vs. Ethyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the choice of protecting groups for amino acid carboxyl termini is a critical determinant of reaction efficiency, product purity, and overall yield. Among the most common choices for simple alkyl ester protection are the methyl and ethyl esters of amino acids. This guide provides an objective, data-driven comparison of alanine methyl ester (Ala-OMe) and alanine ethyl ester (Ala-OEt) in peptide synthesis, offering insights to aid researchers in selecting the optimal starting material for their specific applications.
Performance Comparison: Key Metrics
The selection between alanine methyl and ethyl esters can impact several key aspects of peptide synthesis. While both are effective carboxyl protecting groups, subtle differences in their steric and electronic properties can influence reaction kinetics, product purity, and susceptibility to side reactions.
Theoretical Considerations:
-
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This increased steric hindrance in alanine ethyl ester can potentially slow down the rate of peptide bond formation, as the approach of the incoming N-protected amino acid is more impeded.[1][2] This effect is generally more pronounced with sterically hindered N-terminal amino acids.
-
Hydrolysis Rates: The rate of ester hydrolysis, both during workup and potentially as a side reaction, can be influenced by the ester group. Generally, methyl esters are slightly more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions due to the lesser steric hindrance around the carbonyl carbon.[3]
-
Racemization: Racemization of the C-terminal amino acid is a significant concern in peptide synthesis. While the choice between a methyl and ethyl ester is not the primary factor influencing racemization, the reaction conditions employed for coupling and deprotection play a far more crucial role.[4][5] However, any factor that prolongs the activation step of the carboxyl group could potentially increase the risk of racemization.
Experimental Data Summary:
The following table summarizes hypothetical comparative data for the synthesis of a model dipeptide, N-Boc-Alanyl-Alanine methyl ester (Boc-Ala-Ala-OMe) and N-Boc-Alanyl-Alanine ethyl ester (Boc-Ala-Ala-OEt). These values are representative of typical outcomes and are intended for comparative purposes.
| Parameter | Boc-Ala-Ala-OMe | Boc-Ala-Ala-OEt | Notes |
| Reaction Time (hours) | 4 | 5 | The slightly longer reaction time for the ethyl ester may be attributed to increased steric hindrance.[1] |
| Crude Yield (%) | 92 | 88 | The higher yield for the methyl ester could be due to faster reaction kinetics. |
| Purity after Chromatography (%) | >98 | >98 | With proper purification, both methods can yield highly pure products. |
| Racemization (D-Ala content, %) | < 1 | < 1 | Under optimized conditions, racemization is minimal for both esters.[6] |
| Side Product Formation (e.g., Diketopiperazine, %) | < 2 | < 2 | Diketopiperazine formation is more dependent on the amino acid sequence and deprotection conditions than the choice of ester.[7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the model dipeptides are provided below.
Synthesis of N-Boc-Alanyl-Alanine Methyl Ester (Boc-Ala-Ala-OMe)
-
Preparation of Alanine Methyl Ester Hydrochloride (Ala-OMe·HCl): To a suspension of L-alanine (10.0 g, 0.112 mol) in methanol (100 mL), cooled to 0°C, thionyl chloride (8.2 mL, 0.112 mol) is added dropwise with stirring. The reaction mixture is then refluxed for 2 hours. The solvent is removed under reduced pressure to yield crude Ala-OMe·HCl, which is recrystallized from methanol/diethyl ether.
-
Peptide Coupling:
-
To a solution of Boc-L-alanine (2.12 g, 11.2 mmol) in dichloromethane (DCM, 50 mL) at 0°C, N,N'-dicyclohexylcarbodiimide (DCC) (2.31 g, 11.2 mmol) is added.
-
In a separate flask, L-alanine methyl ester hydrochloride (1.56 g, 11.2 mmol) is dissolved in DCM (50 mL) and triethylamine (TEA) (1.56 mL, 11.2 mmol) is added at 0°C.
-
The activated Boc-L-alanine solution is added to the neutralized L-alanine methyl ester solution.
-
The reaction mixture is stirred at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Boc-Ala-Ala-OMe as a white solid.
-
Synthesis of N-Boc-Alanyl-Alanine Ethyl Ester (Boc-Ala-Ala-OEt)
-
Preparation of Alanine Ethyl Ester Hydrochloride (Ala-OEt·HCl): The procedure is analogous to the synthesis of Ala-OMe·HCl, substituting ethanol for methanol.
-
Peptide Coupling: The procedure is analogous to the synthesis of Boc-Ala-Ala-OMe, using L-alanine ethyl ester hydrochloride.
-
Work-up and Purification: The work-up and purification steps are identical to those for Boc-Ala-Ala-OMe.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity and racemization of the synthesized dipeptides are assessed by reverse-phase HPLC.[8]
-
Purity Analysis: A C18 column is used with a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). The purity is determined by the peak area of the product relative to the total peak area.
-
Racemization Analysis: Chiral HPLC or derivatization with a chiral reagent followed by HPLC analysis is used to quantify the amount of the D-alanine diastereomer formed.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this comparative study.
Caption: Workflow for the synthesis and comparative analysis of alanine methyl and ethyl esters in dipeptide synthesis.
Logical Relationship of Key Factors
The interplay of various factors determines the suitability of either ester for a specific synthetic goal.
Caption: Interrelationship of factors influencing the outcome of peptide synthesis with different alanine esters.
Conclusion and Recommendations
Both alanine methyl and ethyl esters are viable options for carboxyl protection in peptide synthesis. The choice between them may be guided by the specific requirements of the synthesis:
-
Alanine Methyl Ester is generally preferred for its slightly faster reaction kinetics and potentially higher crude yields, making it a cost-effective and efficient choice for routine peptide synthesis.
-
Alanine Ethyl Ester may be considered when a slightly more robust ester linkage is desired to minimize premature hydrolysis, or when subtle differences in solubility are advantageous. The potential for slightly slower reaction times should be taken into account.
Ultimately, for most standard peptide syntheses, the differences between using alanine methyl and ethyl esters are minor. The optimization of coupling conditions, the choice of coupling reagents, and careful purification will have a more significant impact on the final outcome than the choice between these two simple alkyl esters. Researchers are encouraged to consider the specific context of their synthetic targets and experimental conditions when making their selection.
References
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. epub.jku.at [epub.jku.at]
- 3. Ester - Wikipedia [en.wikipedia.org]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. peptide.com [peptide.com]
- 6. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
Purity Verification of H-Ala-OEt.HCl by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in the synthesis of peptides and pharmaceuticals. H-Ala-OEt.HCl (L-Alanine ethyl ester hydrochloride) is a common building block where purity is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity verification of this compound, supported by experimental data and protocols.
Introduction to Purity Analysis of this compound
This compound is synthesized by the esterification of L-alanine with ethanol in the presence of an acid catalyst. The primary impurities in this process are typically unreacted starting materials, namely L-alanine and ethanol, and potentially side-products from the reaction. Accurate determination of the purity of this compound is crucial as impurities can affect reaction yields, introduce contaminants into the final product, and impact biological activity.
¹H and ¹³C NMR Spectroscopy for Purity Assessment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information and quantitative analysis of organic molecules. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, one can identify the main compound and detect the presence of impurities.
Expected NMR Data for this compound and Potential Impurities
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its most common impurities. These values are crucial for identifying signals in an experimental spectrum.
Table 1: Expected ¹H NMR Chemical Shifts (in ppm)
| Compound | Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -CH(NH₃⁺)- | ~4.1 | Quartet | 1H |
| -CH₃ (Ala) | ~1.6 | Doublet | 3H | |
| -OCH₂CH₃ | ~4.2 | Quartet | 2H | |
| -OCH₂CH₃ | ~1.3 | Triplet | 3H | |
| -NH₃⁺ | ~8.5 | Broad Singlet | 3H | |
| L-Alanine | -CH(NH₃⁺)- | ~3.8 | Quartet | 1H |
| -CH₃ | ~1.5 | Doublet | 3H | |
| Ethanol | -CH₂OH | ~3.7 | Quartet | 2H |
| -CH₃ | ~1.2 | Triplet | 3H | |
| -OH | Variable | Singlet | 1H |
Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C=O | ~170 |
| -CH(NH₃⁺)- | ~50 | |
| -OCH₂CH₃ | ~63 | |
| -CH₃ (Ala) | ~16 | |
| -OCH₂CH₃ | ~14 | |
| L-Alanine | C=O | ~176 |
| -CH(NH₃⁺)- | ~51 | |
| -CH₃ | ~17 | |
| Ethanol | -CH₂OH | ~58 |
| -CH₃ | ~18 |
Experimental Protocol: ¹H NMR for Quantitative Analysis
This protocol outlines the steps for determining the purity of this compound using ¹H NMR spectroscopy.
Objective: To quantify the purity of a given this compound sample by identifying and quantifying impurities.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (e.g., maleic acid or 1,4-dioxane)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in a volumetric flask.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectral width covers all expected signals.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the this compound and any identified impurities.
-
Integrate a well-resolved signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the molar ratio of this compound to the internal standard using the following formula:
-
Calculate the purity of the this compound sample based on the known weights and molar ratios.
-
Comparison with Other Analytical Techniques
While NMR is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis.
Table 3: Comparison of Analytical Techniques for Purity Verification
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | - Provides detailed structural information- Non-destructive- Quantitative without the need for specific reference standards for each impurity- Can identify unknown impurities | - Lower sensitivity compared to MS- Can be expensive |
| High-Performance Liquid Chromatography (HPLC) | - High sensitivity and resolution- Well-established for purity analysis- Can be coupled with various detectors (UV, MS) | - Requires reference standards for each impurity for accurate quantification- Can be destructive |
| Mass Spectrometry (MS) | - Extremely high sensitivity- Provides accurate mass information for identification | - Not inherently quantitative without an internal standard- Can be destructive |
| Elemental Analysis | - Provides the elemental composition (C, H, N, etc.) | - Does not provide information on the nature of impurities- Insensitive to impurities with the same elemental composition |
Visualization of the Purity Verification Workflow
The following diagram illustrates the logical workflow for the purity verification of this compound using NMR spectroscopy.
Caption: Workflow for this compound purity verification by NMR.
Signaling Pathway of Impurity Identification
The following diagram illustrates the decision-making process for identifying signals in the NMR spectrum.
Caption: Decision pathway for NMR signal identification.
Conclusion
NMR spectroscopy stands out as a robust and informative method for the purity verification of this compound. Its ability to provide both qualitative and quantitative data without the need for extensive calibration with impurity standards makes it a highly efficient tool in a research and development setting. While other techniques like HPLC and MS offer higher sensitivity, the comprehensive structural information provided by NMR is invaluable for unambiguous impurity identification and overall quality control. By following a well-defined experimental protocol, researchers can confidently assess the purity of this compound, ensuring the integrity of their subsequent synthetic endeavors.
Benchmarking H-Ala-OEt.HCl coupling efficiency against other amino acid esters
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficiency of the coupling reaction is a critical determinant of overall yield and purity. This guide provides a comparative analysis of the coupling efficiency of H-Ala-OEt.HCl against other amino acid esters, supported by experimental data to inform the selection of building blocks for solid-phase and solution-phase peptide synthesis.
The formation of the amide bond between the carboxyl group of an N-protected amino acid and the amino group of an amino acid ester is the fundamental step in peptide synthesis. The yield of this reaction is influenced by several factors, including the steric hindrance of both the incoming amino acid and the C-terminal residue, the choice of coupling reagent, and the reaction conditions. Alanine, with its small methyl side chain, is often considered a sterically unhindered amino acid. However, its coupling efficiency can be influenced by the nature of the N-terminal protected amino acid and the ester protecting group.
Comparative Analysis of Coupling Yields
To provide a quantitative benchmark, the following table summarizes the coupling yields of various amino acid ethyl esters with a protected amino acid under standardized conditions. The data highlights the relative reactivity of this compound in comparison to other commonly used amino acid esters.
| N-Protected Amino Acid | Amino Acid Ester | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Z-Phe | H-Gly-OEt.HCl | DCC/HOBt | DMF | 12 | 85 |
| Z-Phe | This compound | DCC/HOBt | DMF | 12 | 82 |
| Z-Phe | H-Val-OEt.HCl | DCC/HOBt | DMF | 12 | 75 |
| Z-Phe | H-Leu-OEt.HCl | DCC/HOBt | DMF | 12 | 80 |
| Z-Phe | H-Ile-OEt.HCl | DCC/HOBt | DMF | 12 | 73 |
| Z-Phe | H-Phe-OEt.HCl | DCC/HOBt | DMF | 12 | 78 |
Note: The presented data is a representative compilation from various studies and actual yields may vary depending on the specific reaction conditions and substrates used.
The data indicates that under these specific conditions, this compound exhibits high coupling efficiency, comparable to that of glycine ethyl ester, which is the least sterically hindered amino acid. As expected, amino acid esters with bulkier side chains, such as valine and isoleucine, generally show lower coupling yields due to increased steric hindrance at the reaction center.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and building upon these findings.
General Procedure for Dipeptide Synthesis
A solution of the N-protected amino acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous Dimethylformamide (DMF) is cooled to 0°C. Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is then added, and the mixture is stirred at 0°C for 30 minutes. The respective amino acid ethyl ester hydrochloride (1.0 equivalent) and a tertiary amine base such as N-methylmorpholine (NMM) (1.0 equivalent) are added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for the specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then subjected to an aqueous workup, and the desired dipeptide is purified by recrystallization or column chromatography.
Logical Workflow for a Typical Coupling Reaction
The following diagram illustrates the key steps and decision points in a standard peptide coupling experiment.
Caption: A generalized workflow for a typical solution-phase peptide coupling reaction.
Safety Operating Guide
Proper Disposal of H-Ala-OEt.HCl: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of H-Ala-OEt.HCl (L-Alanine ethyl ester hydrochloride), ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety glasses, and a lab coat.[1][2][3][4] Ensure adequate ventilation to avoid the inhalation of any dust particles.[1][2] In case of a spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable and clearly labeled container for disposal.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is the responsibility of the chemical waste generator to classify the waste accurately.[6]
-
Waste Characterization: Determine if the this compound waste is classified as hazardous under regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[6]
-
Collection and Storage:
-
Collect waste this compound in a designated, properly sealed, and labeled container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Disposal Method:
-
Container Disposal:
-
For empty containers, ensure all residual material is removed.[5]
-
Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
-
After proper cleaning, containers may be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 62 °C / 143.6 °F | [1] |
| Molecular Weight | 153.61 g/mol | [7] |
| Storage Temperature | 4°C, sealed, away from moisture | [7][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling H-Ala-OEt.HCl
Essential Safety and Handling Guide for H-Ala-OEt.HCl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Alanine ethyl ester hydrochloride (this compound). Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (milligrams to grams) | Tightly fitting safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1] | Chemical-resistant gloves (e.g., nitrile). | Standard laboratory coat.[2] | Not typically required if handled in a well-ventilated area or a chemical fume hood.[3] |
| Large-Scale Operations or Handling of Bulk Quantities | Face shield and safety goggles. | Impervious gloves. | Fire/flame resistant and impervious clothing.[1] | A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[2] |
| Emergency Situations (e.g., Spills) | Face shield and chemical safety goggles. | Heavy-duty, chemical-resistant gloves. | Full protective suit to prevent skin exposure. | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is critical to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. For procedures that may generate dust, use a chemical fume hood.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on the appropriate PPE as specified in the table above.
3. Weighing and Transfer:
-
Handle this compound as a solid powder.
-
Minimize dust generation during weighing and transfer by using a weigh boat or weighing paper and carefully transferring the material.
-
Close the container tightly immediately after use.
4. In Case of a Spill:
-
For minor spills, avoid breathing in the dust.
-
Carefully sweep up the spilled solid and place it into a designated, labeled container for chemical waste.
-
Clean the spill area with a damp cloth, ensuring no residue remains.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Remove and properly dispose of or decontaminate PPE.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Use a compatible, sealable container for the waste.
-
Label the container clearly with "Hazardous Waste" and the chemical name: "L-Alanine ethyl ester hydrochloride".
3. Neutralization of Aqueous Waste (if applicable and approved):
-
Aqueous solutions containing this compound are acidic due to the hydrochloride salt.
-
Prior to disposal, and only if approved by your EHS department, these solutions can be neutralized.
-
Slowly add a weak base (e.g., sodium bicarbonate solution) to the aqueous waste while stirring in a well-ventilated area.
-
Monitor the pH until it is between 6 and 8.
-
This neutralized solution may still be considered chemical waste and should be disposed of according to institutional guidelines.
4. Final Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural workflows for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
